(S)-ZINC-3573
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBSPAZCFAIBJL-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-ZINC-3573: A Technical Guide to its Function as a Negative Control for the MRGPRX2 Agonist (R)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
Core Function: An Inactive Stereoisomer for Validating MRGPRX2-Mediated Effects
(S)-ZINC-3573 is the inactive enantiomer of the potent and selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573.[1][2] Its primary and critical function in a research setting is to serve as a negative control.[1] Due to its stereochemistry, this compound exhibits negligible activity at the MRGPRX2 receptor at concentrations up to 100 µM.[1][2] This inactivity provides a powerful tool for researchers to differentiate the specific effects mediated by MRGPRX2 activation from any non-specific or off-target effects of the active (R)-enantiomer. By using this compound in parallel with (R)-ZINC-3573, scientists can confidently attribute observed biological responses, such as intracellular calcium release and mast cell degranulation, to the specific activation of MRGPRX2.[1]
The Target: MRGPRX2 and its Signaling Cascade
MRGPRX2 is a G protein-coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[3][4] Its activation is implicated in a variety of physiological and pathophysiological processes, including itch, pain, and pseudo-allergic reactions.[3][4] The agonist (R)-ZINC-3573 selectively binds to and activates MRGPRX2, initiating a downstream signaling cascade.[5][6][7][8] This receptor is known to couple to both Gq and Gi subtypes of G proteins.[9] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in mast cell degranulation.[10] The activation of MRGPRX2 by its agonists ultimately results in the release of inflammatory mediators, such as histamine and β-hexosaminidase, from mast cell granules.[5][11]
Quantitative Data: A Comparative Overview
The following table summarizes the key quantitative data for both this compound and its active enantiomer, (R)-ZINC-3573, providing a clear comparison of their activities.
| Compound | Target | Assay | Potency (EC50) | Notes |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM[3][5] | Selective agonist.[5] |
| MRGPRX2 | FLIPR (Calcium Mobilization) | 1 µM[3] | Induces intracellular calcium release and degranulation in LAD2 mast cells.[3][7] | |
| This compound | MRGPRX2 | PRESTO-Tango & FLIPR | > 100 µM[3] | Inactive enantiomer, used as a negative control.[1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of (R)-ZINC-3573 and the inactivity of this compound are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Materials:
-
HEK293 cells stably expressing MRGPRX2
-
(R)-ZINC-3573 and this compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed HEK293-MRGPRX2 cells into 96-well plates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for a short period.
-
Compound Addition: Use the automated injector to add the compound dilutions to the wells.
-
Data Acquisition: Immediately after compound addition, continuously record the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Analysis: The peak fluorescence intensity is used to determine the dose-response curve and calculate the EC50 value for the active compound.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
LAD2 human mast cell line
-
(R)-ZINC-3573 and this compound
-
Tyrode's buffer (or similar physiological buffer)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer
-
Stop solution (e.g., glycine buffer, pH 10.7)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Preparation: Wash LAD2 cells and resuspend them in Tyrode's buffer.
-
Incubation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of (R)-ZINC-3573 and this compound to the wells and incubate at 37°C for 30 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzymatic Reaction: In a new 96-well plate, mix the collected supernatant with the pNAG substrate solution and incubate at 37°C for 1-2 hours.
-
Stopping the Reaction: Add the stop solution to each well.
-
Total Release Control: To determine the total amount of β-hexosaminidase, lyse an equal number of untreated cells with lysis buffer and perform the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: ((Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank)) * 100.
PRESTO-Tango β-Arrestin Recruitment Assay
This is a high-throughput screening assay that measures the recruitment of β-arrestin to an activated GPCR.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion)
-
Plasmids encoding the MRGPRX2-Tango construct
-
(R)-ZINC-3573 and this compound
-
Transfection reagent (e.g., calcium phosphate)
-
Cell culture medium (DMEM)
-
Luciferase substrate (e.g., Bright-Glo)
-
384-well white, solid-bottom microplates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HTLA cells with the MRGPRX2-Tango plasmid in 384-well plates.
-
Compound Addition: After an overnight incubation, add serial dilutions of (R)-ZINC-3573 and this compound to the cells and incubate for another 12-16 hours.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the extent of β-arrestin recruitment.
-
Analysis: The luminescence data is used to generate dose-response curves and determine the EC50 values.
Visualizing the Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: MRGPRX2 signaling pathway activated by (R)-ZINC-3573.
Caption: Workflow for the β-hexosaminidase release assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 8. abmole.com [abmole.com]
- 9. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-ZINC-3573 as a Negative Control for MRGPRX2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-ZINC-3573 as a negative control for the Mas-related G protein-coupled receptor X2 (MRGPRX2). It is intended for researchers and professionals in the fields of pharmacology, immunology, and drug development who are investigating the role of MRGPRX2 in various physiological and pathological processes. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
MRGPRX2 is a G protein-coupled receptor predominantly expressed on mast cells and sensory neurons. It has emerged as a critical player in itch, pain, and IgE-independent pseudo-allergic reactions. The identification of selective agonists for MRGPRX2 has been pivotal in elucidating its function. (R)-ZINC-3573 is a potent and selective agonist for MRGPRX2.[1][2][3] Crucially, its enantiomer, this compound, is inactive, serving as an ideal negative control to distinguish receptor-specific effects from off-target activities.[4][5] The use of this stereoisomeric pair allows for rigorous validation of MRGPRX2-mediated signaling and is a valuable tool in the development of novel therapeutics targeting this receptor.
Data Presentation
The following tables summarize the quantitative data for the activity of (R)-ZINC-3573 and this compound at the MRGPRX2 receptor, as determined by various in vitro assays.
Table 1: In Vitro Potency of (R)-ZINC-3573 and this compound on MRGPRX2
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| (R)-ZINC-3573 | PRESTO-Tango β-arrestin recruitment | HEK293T | EC50 | 740 nM | [1][6] |
| (R)-ZINC-3573 | FLIPR Calcium Mobilization | HEK293T | EC50 | 1 µM | [6] |
| This compound | PRESTO-Tango β-arrestin recruitment | HEK293T | EC50 | > 100 µM | [6] |
| This compound | FLIPR Calcium Mobilization | HEK293T | EC50 | > 100 µM | [6] |
Table 2: Activity of this compound in Functional Assays
| Assay | Cell Line | Concentration of this compound | Observed Activity | Reference |
| Intracellular Calcium Release | LAD2 mast cells | Up to ~100 µM | Negligible activity | [4] |
| Mast Cell Degranulation | LAD2 mast cells | Up to ~100 µM | No induction of degranulation | [4] |
| β-arrestin Recruitment | MRGPRX2-expressing cells | Below 100 µM | No activity | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources to provide a comprehensive guide.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK293T, CHO-K1, or RBL-2H3 cells stably expressing MRGPRX2)
-
LAD2 human mast cell line
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Hygromycin B and Blasticidin (for stable cell lines)
-
Poly-L-lysine coated, black, clear-bottom 384-well plates
-
Fura-2 AM or other calcium-sensitive dye
-
Tyrode's buffer or HEPES-buffered saline (HBSS) with 20 mM HEPES and 2.5 mM probenic acid, pH 7.4
-
(R)-ZINC-3573 and this compound stock solutions in DMSO
-
Fluorescence plate reader (e.g., FLIPR) or fluorescence spectrophotometer
Procedure:
-
Cell Plating: Seed MRGPRX2-expressing cells into poly-L-lysine coated 384-well plates at a density of 20,000 cells/well in medium containing 1% dialyzed FBS and appropriate antibiotics. For LAD2 cells, seed at 50,000 cells/well in Tyrode's buffer.[7] Incubate for 24 hours (for adherent cells) or 1 hour (for suspension cells) at 37°C.[7]
-
Dye Loading: Wash the cells with assay buffer (Tyrode's buffer or HBSS). Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM at 1 µM) in assay buffer for 30-60 minutes at 37°C in the dark.[7][8]
-
Washing: Gently wash the cells to remove excess dye.
-
Compound Addition: Prepare serial dilutions of (R)-ZINC-3573 and this compound in the assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for 10 seconds. Add the compound dilutions to the wells and measure the fluorescence for an additional 120 seconds.[7] For Fura-2, use dual excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.[8] The change in the ratio of fluorescence at these wavelengths indicates a change in intracellular calcium.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the log of the compound concentration to determine the EC50 value.
β-Hexosaminidase Degranulation Assay
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
LAD2 human mast cell line
-
Complete StemPro®-34 medium supplemented with rhSCF
-
HEPES buffer (containing 0.1% BSA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase
-
Citrate buffer (pH 4.5)
-
Stop buffer (e.g., glycine or sodium carbonate buffer, pH 10.7)
-
0.1% Triton X-100
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed LAD2 cells (5,000-10,000 cells/well) in a 96-well plate in 50 µL of HEPES buffer.[8][9]
-
Compound Incubation: Pre-incubate the cells with various concentrations of (R)-ZINC-3573 or this compound for 30 minutes at 37°C.[8] Include a positive control (e.g., a known secretagogue) and a negative control (vehicle).
-
Total Release Control: To determine the total amount of β-hexosaminidase, lyse a set of untreated cells with 50 µL of 0.1% Triton X-100.[8][10]
-
Degranulation Reaction: After incubation, centrifuge the plate at 200 x g for 5 minutes at 4°C.[10]
-
Supernatant Collection: Carefully collect 25-50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzymatic Reaction: Add 50-100 µL of PNAG solution (dissolved in citrate buffer) to each well containing the supernatant and to the wells with the cell lysate (total release).[9][10] Incubate for 60-90 minutes at 37°C.[10]
-
Stopping the Reaction: Stop the reaction by adding 150-200 µL of stop buffer.
-
Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank)] x 100.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated MRGPRX2, a key step in G protein-independent signaling and receptor desensitization.
Materials:
-
PathHunter® MRGPRX2 CHO-K1 β-Arrestin cell line (DiscoverX)
-
Appropriate cell culture medium and supplements
-
(R)-ZINC-3573 and this compound
-
PathHunter® Detection Reagents
-
White, clear-bottom 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the PathHunter® MRGPRX2 CHO-K1 cells in the appropriate assay plates according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of (R)-ZINC-3573 and this compound and add them to the cells.
-
Incubation: Incubate the plate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Detection: Add the PathHunter® detection reagents as per the manufacturer's protocol. These reagents generate a chemiluminescent signal when β-arrestin is recruited to the receptor.
-
Measurement: Measure the luminescence using a plate-based luminometer.
-
Data Analysis: Plot the luminescent signal against the log of the compound concentration to determine the EC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abmgood.com [abmgood.com]
The Stereochemistry of ZINC-3573: A Technical Guide to a Selective MRGPRX2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemistry of ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). Understanding the distinct roles of its enantiomers is critical for the design and interpretation of studies targeting this receptor, which is implicated in pain, itch, and inflammatory responses.
Core Concepts: Stereoisomers and Biological Activity
ZINC-3573 exists as a pair of enantiomers, non-superimposable mirror images designated as (R)-ZINC-3573 and (S)-ZINC-3573. Crucially, the biological activity of ZINC-3573 is stereospecific, with the (R)-enantiomer being the active agonist and the (S)-enantiomer serving as a largely inactive negative control.[1][2] This stereoselectivity provides a powerful tool for researchers to dissect the specific effects of MRGPRX2 activation.
Chemical and Physical Properties
The chemical properties of the ZINC-3573 enantiomers are summarized in the table below.
| Property | (R)-ZINC-3573 | This compound |
| IUPAC Name | (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine[3][4] | (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine[5] |
| Molecular Formula | C₁₈H₂₁N₅[3][5] | C₁₈H₂₁N₅[5] |
| Molecular Weight | 307.4 g/mol [3][5] | 307.4 g/mol [5] |
| CAS Number | 2089389-15-9[3][4] | 2095596-11-3[5] |
| Purity | ≥98%[3][4][5] | ≥98%[5] |
| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO[3][5] | Soluble to 100 mM in 1eq. HCl and DMSO[5] |
Biological Activity and Potency
The pharmacological activity of the ZINC-3573 enantiomers is starkly different, highlighting the specific molecular recognition of the MRGPRX2 receptor.
| Parameter | (R)-ZINC-3573 | This compound |
| Biological Activity | Selective MRGPRX2 agonist[2][3][4][6][7] | Inactive enantiomer; negative control[1][2][8] |
| EC₅₀ (MRGPRX2) | 0.74 µM[3][4][6][7] | Negligible activity at concentrations up to 100 µM[1][8] |
| Selectivity | Selective for MRGPRX2 over 350 other GPCRs and 97 kinases[9][10][11] | Not applicable |
| Downstream Effects | Induces intracellular calcium release and mast cell degranulation[3][6][7][9] | Does not induce intracellular calcium release or mast cell degranulation[12] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of ZINC-3573 are crucial for reproducible research.
Synthesis of (R)- and this compound
The synthesis of this compound follows the same procedure as that for (R)-ZINC-3573, with the key difference being the use of the corresponding chiral starting material, (S)-(+)-3-(dimethylamino)pyrrolidine.[11] While a detailed, step-by-step protocol is not publicly available, the general approach involves the coupling of the appropriate enantiomer of 3-(dimethylamino)pyrrolidine with a 5-phenylpyrazolo[1,5-a]pyrimidine core structure.
PRESTO-Tango Assay for GPCR Selectivity
The Parallel Receptor-ome Expression and Screening via Tethered Agonist (PRESTO-Tango) assay is a high-throughput method used to determine the selectivity of a ligand against a large panel of GPCRs.[9][10][13]
Principle: This assay utilizes engineered HEK293 cells (HTLA cells) that stably express a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter gene.[9] The GPCR of interest is fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor.[9] Ligand-induced receptor activation leads to the recruitment of β-arrestin2-TEV, which cleaves the fusion protein, releasing the tTA to drive the expression of luciferase.[10]
General Protocol:
-
HTLA cells are plated in 384-well plates.
-
Cells are transfected with plasmids encoding the GPCR-tTA fusion constructs.
-
Following an incubation period, cells are treated with the test compound (e.g., (R)-ZINC-3573).
-
After an overnight incubation, the luciferase substrate is added, and luminescence is measured to quantify receptor activation.[10]
Intracellular Calcium Release Assay in Mast Cells
Activation of MRGPRX2 by (R)-ZINC-3573 leads to an increase in intracellular calcium concentration.[7][9] This can be measured using fluorescent calcium indicators.
Principle: Mast cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon binding of calcium, the fluorescence properties of the dye change, which can be detected by fluorescence microscopy or a plate reader. The rise in intracellular calcium originates from the release from intracellular stores, followed by store-operated calcium entry (SOCE).[14]
General Protocol:
-
Mast cells (e.g., LAD2 cell line) are seeded in a suitable plate or on coverslips.
-
Cells are loaded with a calcium indicator dye.
-
A baseline fluorescence reading is taken.
-
(R)-ZINC-3573 is added, and the change in fluorescence is monitored over time to determine the kinetics and magnitude of the calcium response.
Mast Cell Degranulation (β-Hexosaminidase) Assay
Mast cell degranulation involves the release of pre-formed mediators, including the enzyme β-hexosaminidase.[9] Quantifying the activity of this enzyme in the cell supernatant is a common method to measure degranulation.
Principle: The amount of β-hexosaminidase released from mast cells into the supernatant is proportional to the degree of degranulation. This is quantified by adding a substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), which is hydrolyzed by β-hexosaminidase to produce a colored product that can be measured spectrophotometrically.[4]
General Protocol:
-
Mast cells are stimulated with (R)-ZINC-3573 for a defined period.
-
The cell suspension is centrifuged, and the supernatant is collected.
-
The supernatant is incubated with the pNAG substrate in an appropriate buffer.
-
The reaction is stopped, and the absorbance is read at 405 nm. The percentage of degranulation is calculated relative to a positive control (e.g., cell lysis) and a negative control (unstimulated cells).
Visualizations
Signaling Pathway of (R)-ZINC-3573 at MRGPRX2
Caption: Signaling cascade initiated by (R)-ZINC-3573 binding to MRGPRX2.
Experimental Workflow for Assessing ZINC-3573 Activity
Caption: Workflow for characterizing the stereospecific activity of ZINC-3573.
Logical Relationship of ZINC-3573 Enantiomers
Caption: Relationship between ZINC-3573 enantiomers and their activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-ZINC-3573 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. abmgood.com [abmgood.com]
- 4. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. jove.com [jove.com]
- 10. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting degranulation via hexosaminidase assay [protocols.io]
- 13. addgene.org [addgene.org]
- 14. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-ZINC-3573: A Stereochemical Investigation into its Mechanism of Inaction at the MRGPRX2 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a selective and potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] This receptor, primarily expressed on mast cells and dorsal root ganglia, is implicated in neurogenic inflammation, pain, and itch.[4] The stereospecificity of the MRGPRX2 receptor is highlighted by the dramatic difference in activity between these two enantiomers, making the (S)-isomer an ideal negative control for in vitro and in vivo studies.[5] This document provides a comprehensive analysis of the mechanism underlying the inaction of this compound, supported by available quantitative data, detailed experimental protocols, and structural-functional relationship diagrams.
Core Mechanism of Inaction: A Stereochemical Hindrance
The fundamental reason for the inactivity of this compound lies in its stereochemistry. The three-dimensional arrangement of its atoms prevents it from effectively binding to and activating the MRGPRX2 receptor. While its counterpart, (R)-ZINC-3573, establishes critical interactions within the receptor's binding pocket to trigger a downstream signaling cascade, the (S)-enantiomer is unable to achieve the necessary orientation for these interactions to occur.
Recent cryo-electron microscopy studies of MRGPRX2 in complex with its agonists have revealed a unique binding site.[6][7] The active (R)-ZINC-3573 molecule inserts its N-dimethyl moiety into a negatively charged sub-pocket of the receptor, forming crucial ionic bonds with the acidic residues Asp184 and Glu164.[6][7] It is hypothesized that the chiral center in this compound positions the N-dimethyl group in a spatially unfavorable orientation, sterically hindering its ability to engage with these key residues. This lack of a productive binding event precludes the conformational changes in the receptor required for G-protein coupling and subsequent signal transduction.
Quantitative Data Summary
The profound difference in activity between the (R) and (S) enantiomers of ZINC-3573 is evident in their respective half-maximal effective concentrations (EC50). The following table summarizes the available quantitative data, underscoring the inaction of the (S)-isomer.
| Compound | Target | Assay Type | EC50 | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM | [4][8] |
| (R)-ZINC-3573 | MRGPRX2 | FLIPR (Calcium Flux) | 1 µM | [4] |
| This compound | MRGPRX2 | PRESTO-Tango | > 100 µM | [4] |
| This compound | MRGPRX2 | FLIPR (Calcium Flux) | > 100 µM | [4][5] |
| This compound | MRGPRX2 | Mast Cell Degranulation | No activity below 100 µM | [1][9] |
Experimental Protocols
The following are detailed methodologies for key experiments that have been utilized to demonstrate the inert nature of this compound.
PRESTO-Tango GPCR Assay
This assay is designed to measure G-protein-coupled receptor (GPCR) activation by monitoring the recruitment of β-arrestin.
-
Cell Line: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein.
-
Receptor Expression: Transient transfection of the HTLA cells with a plasmid encoding the human MRGPRX2 receptor.
-
Assay Procedure:
-
Plate the transfected cells in a 384-well plate.
-
Prepare serial dilutions of this compound and the positive control, (R)-ZINC-3573, typically in DMSO.
-
Add the compounds to the cells and incubate for a period of 12-16 hours at 37°C.
-
Following incubation, add a luciferase substrate (e.g., Bright-Glo).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. The data is normalized to a positive control and plotted against the compound concentration to determine the EC50 value. For this compound, a flat response is expected up to high micromolar concentrations.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration that occurs upon GPCR activation, particularly those that couple through the Gαq pathway.
-
Cell Line: HEK293 cells stably expressing the human MRGPRX2 receptor.
-
Assay Procedure:
-
Plate the cells in a 384-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Prepare serial dilutions of this compound and (R)-ZINC-3573.
-
Using a FLIPR instrument, measure the baseline fluorescence.
-
Add the compounds to the cells and continue to measure the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium. The peak fluorescence response is plotted against the compound concentration to calculate the EC50. This compound is not expected to induce a significant calcium flux.[5]
Mast Cell Degranulation Assay
This assay directly measures a physiological response to MRGPRX2 activation in a relevant cell type.
-
Cell Line: Human mast cell line, LAD2.[2]
-
Assay Procedure:
-
Culture LAD2 cells in the appropriate medium.
-
Sensitize the cells with IgE overnight.
-
Wash the cells and resuspend them in a suitable buffer.
-
Expose the cells to various concentrations of this compound, (R)-ZINC-3573 (positive control), or a known degranulating agent (e.g., substance P).
-
Incubate for 30 minutes at 37°C.
-
Pellet the cells by centrifugation and collect the supernatant.
-
Measure the release of β-hexosaminidase, a granular enzyme, from the supernatant using a colorimetric substrate.
-
-
Data Analysis: The amount of β-hexosaminidase released is a measure of degranulation. The results are typically expressed as a percentage of the total cellular β-hexosaminidase content. This compound should not induce degranulation.[10]
Visualizations
Signaling Pathway of MRGPRX2 Activation
Caption: MRGPRX2 signaling cascade activation by (R)-ZINC-3573 and inaction by this compound.
Experimental Workflow for Assessing Inactivity
Caption: Workflow for confirming the inactivity of this compound.
Logical Relationship of Stereochemistry to Activity
Caption: Logical flow from stereochemistry to functional outcome for ZINC-3573 enantiomers.
Conclusion
This compound serves as a quintessential example of stereospecificity in pharmacology. Its inaction at the MRGPRX2 receptor is a direct consequence of its three-dimensional structure, which prevents the necessary molecular interactions for receptor activation. This property makes it an invaluable tool for researchers, providing a reliable negative control to delineate the specific effects of MRGPRX2 agonism by its active counterpart, (R)-ZINC-3573. The detailed understanding of this mechanism of inaction not only validates its use as a control but also provides deeper insights into the structural requirements for MRGPRX2 activation, which can inform future drug design and development efforts targeting this receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-ZINC-3573 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. eubopen.org [eubopen.org]
- 5. medkoo.com [medkoo.com]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of ZINC-3573 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and biological characterization of the enantiomers of ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document details the experimental protocols for key biological assays, summarizes quantitative data, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
ZINC-3573 is a small molecule identified through in silico screening as a potent and selective agonist for MRGPRX2, a receptor implicated in pain, itch, and mast cell degranulation[1]. The two enantiomers of ZINC-3573 exhibit significant stereoselectivity in their biological activity. The (R)-enantiomer, (R)-ZINC-3573, is the active agonist, while the (S)-enantiomer, (S)-ZINC-3573, is largely inactive and serves as a valuable negative control for in vitro and in vivo studies[1]. This stereospecificity makes the ZINC-3573 enantiomers critical tools for elucidating the physiological and pathological roles of MRGPRX2.
Chemical Properties and Synthesis
(3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine ((R)-ZINC-3573) and (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine (this compound) are the chemical names for the two enantiomers.
Proposed Synthesis and Chiral Separation
While the specific, detailed synthesis and chiral separation protocols for ZINC-3573 are not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives. The synthesis would likely involve the condensation of a substituted pyrazole with a β-ketoester or a similar three-carbon synthon to form the pyrazolopyrimidine core. The chiral pyrrolidinamine moiety could then be introduced via nucleophilic aromatic substitution.
Proposed Synthetic Scheme:
The racemic mixture would then be separated using chiral high-performance liquid chromatography (HPLC). A chiral stationary phase, such as one based on derivatized cellulose or amylose, would be employed to resolve the two enantiomers.
Biological Activity and Quantitative Data
(R)-ZINC-3573 is a selective agonist of MRGPRX2, while this compound is its inactive enantiomer, making it an ideal negative control. The biological activity of these enantiomers has been characterized in several key assays.
Quantitative Data Summary
| Assay | Enantiomer | Target | EC50 | Reference |
| PRESTO-Tango | (R)-ZINC-3573 | MRGPRX2 | 740 nM | [1] |
| PRESTO-Tango | This compound | MRGPRX2 | > 100 µM | [1] |
| FLIPR Calcium Assay | (R)-ZINC-3573 | MRGPRX2 | 1 µM | [1] |
| FLIPR Calcium Assay | This compound | MRGPRX2 | > 100 µM | [1] |
| Mast Cell Degranulation | (R)-ZINC-3573 | Endogenous MRGPRX2 in LAD2 cells | Induces degranulation | [1] |
| Mast Cell Degranulation | This compound | Endogenous MRGPRX2 in LAD2 cells | No degranulation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PRESTO-Tango GPCR Assay
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-Maltose binding protein fusion) assay is a high-throughput method to screen for GPCR activation by measuring β-arrestin recruitment.
Protocol:
-
Cell Culture and Transfection: HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter, are cultured in DMEM with 10% FBS, puromycin, and hygromycin B. Cells are plated to 50% confluency and then transfected with the MRGPRX2-Tango construct using the calcium phosphate method.
-
Plating: The day after transfection, cells are transferred to poly-L-lysine-coated 384-well plates at a density of 20,000 cells per well.
-
Compound Addition: The following day, ZINC-3573 enantiomers are diluted in assay buffer (1X HBSS, 20 mM HEPES, 0.3% BSA, pH 7.4) and added to the cells.
-
Incubation: Plates are incubated for 18-24 hours at 37°C.
-
Luminescence Reading: After incubation, the medium is removed, and a luciferase substrate (e.g., Bright-Glo) is added. Luminescence is measured using a plate reader.
FLIPR Calcium Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay measures changes in intracellular calcium concentration upon GPCR activation.
Protocol:
-
Cell Plating: HEK293 cells stably expressing MRGPRX2 are plated in 384-well black-walled, clear-bottom plates and grown to confluency.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The plate is placed in the FLIPR instrument, and a baseline fluorescence reading is taken. ZINC-3573 enantiomers are then added to the wells.
-
Fluorescence Measurement: Changes in fluorescence, indicating intracellular calcium mobilization, are monitored in real-time.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.
Protocol:
-
Cell Culture: LAD2 human mast cells are cultured in StemPro-34 medium supplemented with stem cell factor (SCF).
-
Cell Plating: Cells are washed and resuspended in Tyrode's buffer and plated in a 96-well plate.
-
Compound Stimulation: ZINC-3573 enantiomers are added to the cells and incubated for 30 minutes at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the supernatant is collected.
-
Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The reaction is stopped, and the absorbance is read at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content.
Signaling Pathways and Experimental Workflows
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by (R)-ZINC-3573 initiates a cascade of intracellular signaling events primarily through the Gq and Gi pathways, as well as β-arrestin recruitment.
Experimental Workflow for Agonist Screening
The general workflow for identifying and characterizing a novel GPCR agonist like (R)-ZINC-3573 involves several key stages.
Conclusion
The enantiomers of ZINC-3573 represent a significant advancement in the study of MRGPRX2. (R)-ZINC-3573 serves as a potent and selective agonist, while this compound provides an essential inactive control. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for their biological characterization, and visualized the underlying signaling pathways and discovery workflow. The availability of these well-characterized chemical probes will continue to facilitate research into the diverse roles of MRGPRX2 in health and disease, offering potential avenues for the development of novel therapeutics.
References
The Role of (S)-ZINC-3573 in Elucidating MRGPRX2 Biology: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the critical role of (S)-ZINC-3573 in the study of Mas-related G protein-coupled receptor X2 (MRGPRX2). As the inactive enantiomer of the potent and selective MRGPRX2 agonist, (R)-ZINC-3573, the (S)-enantiomer serves as an indispensable negative control for delineating MRGPRX2-specific effects from off-target or non-specific interactions. This document details the pharmacological properties of both enantiomers, provides comprehensive protocols for key in vitro assays, and illustrates the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the investigation of MRGPRX2-mediated pathways and their therapeutic potential.
Introduction to MRGPRX2 and the ZINC-3573 Enantiomers
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-exclusive receptor primarily expressed on mast cells and dorsal root ganglia neurons.[1] It has emerged as a key player in itch, pain, and pseudo-allergic drug reactions.[2] The discovery of selective ligands for MRGPRX2 has been pivotal in understanding its physiological and pathological functions.
A significant breakthrough in this area was the identification of the potent and selective small molecule agonist, (R)-ZINC-3573.[1] Crucially, its stereoisomer, this compound, was found to be essentially inactive, providing a perfect tool for rigorous pharmacological studies.[1][3] The availability of this enantiomeric pair allows researchers to perform well-controlled experiments, ensuring that the observed biological effects are directly attributable to MRGPRX2 activation and not due to non-specific actions of the chemical scaffold.[1]
Quantitative Pharmacological Data
The differential activity of the ZINC-3573 enantiomers on MRGPRX2 is the cornerstone of their utility. The following table summarizes their potencies in key functional assays.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| (R)-ZINC-3573 | PRESTO-Tango β-arrestin Recruitment | HEK293T | EC50 | 740 nM | [2] |
| FLIPR Calcium Mobilization | HEK293T | EC50 | 1 µM | [2] | |
| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | Induces degranulation | - | [1] | |
| This compound | PRESTO-Tango β-arrestin Recruitment | HEK293T | EC50 | > 100 µM | [2] |
| FLIPR Calcium Mobilization | HEK293T | EC50 | > 100 µM | [2] | |
| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 | No degranulation | - | [1] |
MRGPRX2 Signaling Pathways
Activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gq/11 and Gi proteins, as well as the recruitment of β-arrestin.
Experimental Protocols
Detailed methodologies for key experiments are provided below. In all assays, parallel experiments using this compound at the same concentrations as (R)-ZINC-3573 are essential to demonstrate that the observed effects are MRGPRX2-specific.
PRESTO-Tango β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MRGPRX2 receptor.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-responsive luciferase reporter and a β-arrestin-TEV fusion protein)
-
Plasmid encoding human MRGPRX2 fused to a TEV cleavage site and the tTA transcription factor
-
Lipofectamine 2000
-
DMEM with 10% FBS
-
Poly-D-lysine coated 384-well white, solid-bottom plates
-
(R)-ZINC-3573 and this compound (10 mM DMSO stocks)
-
Bright-Glo Luciferase Assay System
Procedure:
-
Transfection: Co-transfect HTLA cells with the MRGPRX2-Tango plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Cell Plating: 24 hours post-transfection, plate the cells in poly-D-lysine coated 384-well plates at a density of 10,000 cells per well in 20 µL of DMEM.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in assay buffer (DMEM). A typical concentration range would be from 100 µM down to 1 nM.
-
Compound Addition: Add 5 µL of the diluted compounds to the respective wells. For control wells, add 5 µL of assay buffer with 1% DMSO.
-
Incubation: Incubate the plates for 16-18 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: Add 25 µL of Bright-Glo reagent to each well. Incubate for 5 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the EC50 values.
FLIPR Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following MRGPRX2 activation.
Materials:
-
HEK293T cells
-
Plasmid encoding human MRGPRX2
-
Lipofectamine 2000
-
DMEM with 10% FBS
-
Poly-D-lysine coated 384-well black-wall, clear-bottom plates
-
FLIPR Calcium 6 Assay Kit
-
(R)-ZINC-3573 and this compound (10 mM DMSO stocks)
Procedure:
-
Transfection and Plating: Transfect HEK293T cells with the MRGPRX2 plasmid and plate them in 384-well plates as described for the PRESTO-Tango assay.
-
Dye Loading: 24 hours after plating, remove the culture medium and add 20 µL of the FLIPR Calcium 6 dye loading buffer to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Compound Plate Preparation: Prepare a separate 384-well plate with serial dilutions of (R)-ZINC-3573 and this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium Flux Measurement: Place both the cell plate and the compound plate into a FLIPR instrument. The instrument will add 10 µL of the compound solution to the cell plate and immediately begin measuring the fluorescence signal (typically excitation at 485 nm and emission at 525 nm) every second for at least 120 seconds.
-
Data Analysis: The change in fluorescence intensity over baseline indicates the intracellular calcium response. Plot dose-response curves to calculate EC50 values.
Mast Cell Degranulation (β-hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a marker of degranulation.
Materials:
-
LAD2 human mast cell line
-
StemPro-34 SFM medium supplemented with SCF
-
Tyrode's buffer (supplemented with 0.1% BSA)
-
(R)-ZINC-3573 and this compound (10 mM DMSO stocks)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (for cell lysis)
-
96-well V-bottom plates
Procedure:
-
Cell Seeding: Seed LAD2 cells in a 96-well V-bottom plate at a density of 5 x 10^4 cells per well in 50 µL of Tyrode's buffer.
-
Compound Addition: Add 50 µL of diluted (R)-ZINC-3573 or this compound to the wells. For spontaneous release control, add 50 µL of Tyrode's buffer. For total release control, add 50 µL of 0.5% Triton X-100.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new flat-bottom 96-well plate.
-
Enzyme Reaction: Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Stop Reaction: Add 150 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
Experimental and Logical Workflows
The use of this compound as a negative control is fundamental to establishing the specificity of (R)-ZINC-3573 for MRGPRX2. The following diagrams illustrate the logical workflow for a typical study and the experimental workflow for a mast cell degranulation assay.
Conclusion
The enantiomeric pair of (R)-ZINC-3573 and this compound represents a powerful toolset for the investigation of MRGPRX2 biology. The high potency and selectivity of the (R)-enantiomer, combined with the inactivity of the (S)-enantiomer, allows for the unambiguous attribution of observed cellular and physiological effects to the activation of MRGPRX2. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize these chemical probes to further unravel the complexities of MRGPRX2 signaling and its role in health and disease.
References
An In-depth Technical Guide to (S)-ZINC-3573: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and synthesis of (S)-ZINC-3573. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and molecular biology. This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). As such, this compound serves as an essential negative control in studies investigating the biological functions of MRGPRX2, a receptor implicated in pain, itch, and mast cell-mediated hypersensitivity reactions. This document details the physicochemical properties of this compound, provides a summary of its biological inactivity, and outlines the experimental protocols for its synthesis and for the biological assays used to confirm its lack of activity.
Chemical and Physical Properties
This compound, systematically named (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, is a synthetic organic compound. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine |
| Molecular Formula | C₁₈H₂₁N₅ |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 2095596-11-3 |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO |
| Storage | Store at +4°C |
| SMILES String | CN(C)[C@@H]1CN(C2=CC(C3=CC=CC=C3)=NC4=CC=NN24)CC1 |
Biological Activity and Role as a Negative Control
This compound is the stereoisomer of (R)-ZINC-3573, a selective agonist for the MRGPRX2 receptor. In contrast to its (R)-enantiomer, this compound displays no significant biological activity at the MRGPRX2 receptor at concentrations below 100 μM. This makes it an ideal negative control for in vitro and in vivo studies aiming to elucidate the specific effects of MRGPRX2 activation by (R)-ZINC-3573. The use of this enantiomeric pair allows researchers to distinguish between receptor-mediated effects and potential off-target or non-specific interactions of the chemical scaffold.
The discovery of (R)- and this compound was the result of an in silico screening effort to identify novel probes for MRGPRX2. This computational approach, followed by experimental validation, identified (R)-ZINC-3573 as a potent and selective agonist, while confirming the inactivity of its (S)-enantiomer.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following is a general outline of the synthetic route, based on common organic chemistry principles for the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings. The following sections provide methodologies for the key experiments related to the characterization of this compound.
General Synthetic Chemistry Methods
All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product is generally achieved by flash column chromatography on silica gel. The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC).
Protocol for β-Hexosaminidase Degranulation Assay
This assay is used to assess mast cell degranulation by measuring the release of the enzyme β-hexosaminidase.
Workflow for β-Hexosaminidase Assay
Caption: Experimental workflow for the β-hexosaminidase degranulation assay.
Protocol for FLIPR Calcium Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is used to measure changes in intracellular calcium concentration, a key indicator of Gq-coupled GPCR activation.
Workflow for FLIPR Calcium Assay
Caption: Experimental workflow for the FLIPR calcium assay.
Conclusion
This compound is a critical tool for researchers studying the MRGPRX2 receptor. Its confirmed lack of biological activity at this receptor, in stark contrast to its potent (R)-enantiomer, allows for well-controlled experiments to dissect the specific roles of MRGPRX2 in various physiological and pathological processes. This guide provides the essential chemical, physical, and biological information for this compound, along with a framework for its synthesis and characterization, to support its effective use in the scientific community.
A Comprehensive Technical Guide to (S)-ZINC-3573 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-ZINC-3573, a critical negative control for studying the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document outlines suppliers, key technical data, detailed experimental protocols, and relevant signaling pathways to facilitate its effective use in research settings.
Introduction to this compound
This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of MRGPRX2.[1][2][3] MRGPRX2 is a primate-exclusive receptor implicated in pain, itch, and mast cell-mediated inflammatory responses.[1] As this compound displays no significant activity at MRGPRX2 at concentrations below 100 μM, it serves as an ideal negative control to distinguish receptor-specific effects from off-target or non-specific interactions in cellular and biochemical assays.[2][4] The use of this enantiomeric pair allows for rigorous validation of experimental findings related to MRGPRX2 activation.
Purchasing this compound
Several chemical suppliers offer this compound for research purposes. The following table summarizes the available information from various vendors. Please note that pricing and availability are subject to change and should be confirmed on the suppliers' websites.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | SML1700 | ≥98% (HPLC) | 5 mg | 2095596-11-3[5] |
| MedchemExpress | HY-111563A | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 2095596-11-3[6] |
| Cenmed | C007B-269289 | ≥98% (HPLC) | 50mg | 2095596-11-3[7] |
| MedKoo Biosciences | Custom Synthesis | ≥ 1 g | 2095596-11-3[8] |
Note: R&D Systems and Tocris Bioscience have discontinued the sale of this compound.[4][9]
Technical Data
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁N₅ | [9] |
| Molecular Weight | 307.4 g/mol | [9] |
| CAS Number | 2095596-11-3 | [9] |
| Appearance | White to beige powder | [10] |
| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO | [9] |
| Storage | Store at +4°C | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a negative control. These protocols are based on established research findings.[1][11]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Materials:
-
HEK293 cells stably expressing MRGPRX2
-
(R)-ZINC-3573 (positive control)
-
This compound (negative control)
-
DMSO (vehicle)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Culture: Culture HEK293-MRGPRX2 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer. Prepare a loading solution of Fluo-4 AM in assay buffer and add it to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare stock solutions of (R)-ZINC-3573 and this compound in DMSO. Serially dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be below 0.1%.
-
Calcium Flux Measurement: Place the plate in a fluorescent plate reader. Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 485 nm and 525 nm, respectively).
-
Baseline Reading: Record the baseline fluorescence for 10-20 seconds.
-
Compound Injection: Inject the prepared solutions of (R)-ZINC-3573, this compound, or vehicle control into the wells.
-
Data Acquisition: Continue to record fluorescence for at least 60-120 seconds to capture the peak response.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is typically expressed as a ratio of the peak fluorescence to the baseline fluorescence.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of β-hexosaminidase, an enzyme stored in mast cell granules, as an indicator of degranulation.
Materials:
-
LAD2 human mast cell line
-
(R)-ZINC-3573 (positive control)
-
This compound (negative control)
-
DMSO (vehicle)
-
Tyrode's buffer (or similar physiological buffer)
-
Triton X-100 (for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture LAD2 cells in the recommended medium.
-
Cell Preparation: Wash the cells with Tyrode's buffer and resuspend them at a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Stimulation: Aliquot the cell suspension into a 96-well plate. Add (R)-ZINC-3573, this compound, or vehicle control to the wells at the desired final concentrations. Incubate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Total Release Control: To determine the total amount of β-hexosaminidase, lyse an equal number of unstimulated cells with Triton X-100.
-
Enzymatic Reaction: In a new 96-well plate, mix a sample of the supernatant (or cell lysate) with the PNAG substrate solution. Incubate for 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for using this compound and the MRGPRX2 signaling pathway.
Caption: Experimental workflow for using this compound as a negative control.
Caption: MRGPRX2 signaling pathway activated by (R)-ZINC-3573.
References
- 1. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 7. DSpace [repository.upenn.edu]
- 8. Faculty Collaboration Database - In silico design of novel probes for the atypical opioid receptor MRGPRX2. Nat Chem Biol 2017 May;13(5):529-536 [fcd.mcw.edu]
- 9. event.fourwaves.com [event.fourwaves.com]
- 10. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
(S)-ZINC-3573: A Comprehensive Technical Guide to an Inactive Stereoisomer for MRGPRX2 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the stereoisomer and designated negative control for (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] Understanding the characteristics of this compound is crucial for researchers studying the biology of MRGPRX2, as it allows for the differentiation of specific receptor-mediated effects from non-specific or off-target activities. This technical guide provides a comprehensive overview of the basic characteristics of the this compound compound, including its chemical properties, biological inactivity, and its application in key experimental protocols.
Core Characteristics and Physicochemical Properties
This compound, chemically known as (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, is the inactive enantiomer of the MRGPRX2 agonist (R)-ZINC-3573. Its primary role in research is to serve as a negative control, helping to validate that the biological effects observed with the (R)-enantiomer are indeed due to specific interactions with MRGPRX2.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine |
| Molecular Formula | C₁₈H₂₁N₅ |
| Molecular Weight | 307.39 g/mol |
| CAS Number | 2095596-11-3 |
| Purity | ≥98% (HPLC) |
| Appearance | White to beige powder |
| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO |
| Storage | Store at +4°C for short term, -20°C for long term |
Biological Inactivity at MRGPRX2
The defining characteristic of this compound is its lack of agonistic activity at the MRGPRX2 receptor. Studies have consistently shown that this compound displays no significant activity at MRGPRX2 at concentrations below 100 μM.[1] This contrasts sharply with its (R)-enantiomer, which has an EC₅₀ of approximately 0.74 μM for MRGPRX2 activation. This significant difference in potency makes the (R)- and this compound pair a valuable tool for investigating the primate-exclusive MRGPRX2.
Table 2: Comparative Biological Activity at MRGPRX2
| Compound | Activity | EC₅₀ |
| (R)-ZINC-3573 | Agonist | ~0.74 μM |
| This compound | Inactive | >100 μM |
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a downstream signaling cascade. As a G protein-coupled receptor, MRGPRX2 couples to Gαq and Gαi proteins. The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in mast cell degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This compound, being inactive, does not trigger this cascade.
Experimental Protocols
The primary utility of this compound is as a negative control in cellular assays designed to probe MRGPRX2 function. Below are detailed methodologies for two key experiments where this compound is used to confirm the specificity of MRGPRX2-mediated responses.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells, a hallmark of degranulation.
Objective: To demonstrate that (R)-ZINC-3573 induces mast cell degranulation via MRGPRX2, while this compound does not.
Materials:
-
LAD2 human mast cell line
-
(R)-ZINC-3573 and this compound
-
Tyrode's buffer (supplemented with 0.1% BSA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase)
-
96-well plates
-
Plate reader (405 nm absorbance)
Procedure:
-
Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 50 µL of Tyrode's buffer.
-
Compound Preparation: Prepare a dilution series of (R)-ZINC-3573 and this compound in Tyrode's buffer. A typical concentration range for (R)-ZINC-3573 would be from 10 nM to 100 µM, while a high concentration of this compound (e.g., 100 µM) should be used. Include a vehicle control (DMSO) and a positive control for maximal degranulation (e.g., ionomycin or compound 48/80).
-
Cell Treatment: Add 50 µL of the compound dilutions to the respective wells. For total enzyme content, add Triton X-100 (final concentration 0.5%) to a set of control wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzyme Reaction: Add 50 µL of PNAG substrate solution to each well containing the supernatant. Incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Add 200 µL of stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release (Triton X-100 treated cells) after subtracting the background (vehicle control).
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Objective: To show that (R)-ZINC-3573, but not this compound, elicits a calcium flux in cells expressing MRGPRX2.
Materials:
-
HEK293 cells stably expressing MRGPRX2
-
(R)-ZINC-3573 and this compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed HEK293-MRGPRX2 cells into black, clear-bottom plates and culture overnight to allow for cell adherence.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer containing probenecid for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare dilutions of (R)-ZINC-3573 and this compound in assay buffer.
-
Measurement: Place the cell plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add the compound dilutions to the cells and immediately begin kinetic fluorescence measurements (e.g., readings every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence response is typically used for analysis. Compare the response elicited by (R)-ZINC-3573 to the lack of response from this compound.
Conclusion
This compound is an indispensable tool for the study of MRGPRX2. Its confirmed biological inactivity, in stark contrast to its potent (R)-enantiomer, provides a rigorous method for ensuring that observed experimental effects are specifically mediated by MRGPRX2. The use of this compound as a negative control in assays such as mast cell degranulation and intracellular calcium mobilization is essential for generating robust and reliable data in the field of GPCR research and drug development.
References
Methodological & Application
Application Notes and Protocols: (S)-ZINC-3573 as a Negative Control in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses, releasing a variety of potent mediators upon activation through a process known as degranulation.[1][2] The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a key receptor on mast cells responsible for IgE-independent activation by a diverse range of ligands, including certain drugs, neuropeptides, and host defense peptides.[1][2][3][4][5] Understanding the mechanisms of mast cell activation via MRGPRX2 is crucial for the development of therapeutics for inflammatory and pseudo-allergic reactions.[2]
(R)-ZINC-3573 is a potent and selective agonist of MRGPRX2, capable of inducing mast cell degranulation and intracellular calcium mobilization.[6] In contrast, its stereoisomer, (S)-ZINC-3573, serves as an essential negative control, exhibiting significantly lower potency.[6] This application note provides a detailed protocol for utilizing this compound in a mast cell degranulation assay to validate the specificity of MRGPRX2-mediated responses induced by (R)-ZINC-3573. The assay quantifies the release of the granular enzyme β-hexosaminidase as a reliable marker for degranulation.[7][8][9][10]
Signaling Pathway of MRGPRX2-Mediated Mast Cell Degranulation
Activation of MRGPRX2 by an agonist such as (R)-ZINC-3573 initiates a downstream signaling cascade involving both Gq and Gi proteins.[5][11][12] This dual G protein coupling leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, a robust increase in intracellular calcium concentration. This surge in calcium is a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of histamine, β-hexosaminidase, and other inflammatory mediators.
References
- 1. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.upenn.edu]
- 6. eubopen.org [eubopen.org]
- 7. abmgood.com [abmgood.com]
- 8. Detecting degranulation via hexosaminidase assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-ZINC-3573 in a Calcium Mobilization FLIPR Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][2][3]. The active (R)-enantiomer is known to induce intracellular calcium release and degranulation in mast cells[4]. In contrast, this compound exhibits negligible activity at the MRGPRX2 receptor at concentrations up to 100 μM[1][2][5]. This stereoisomeric pair provides an ideal tool for researchers, with this compound serving as a crucial negative control to validate that observed biological effects are specifically mediated by MRGPRX2 activation and not due to off-target interactions[5].
The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput platform widely used in drug discovery for monitoring intracellular calcium mobilization[6][7]. The assay utilizes calcium-sensitive fluorescent dyes that are loaded into cells. Activation of Gq-coupled GPCRs, such as MRGPRX2, leads to the release of calcium from intracellular stores, which is detected as an increase in fluorescence intensity[8][9]. This application note provides a detailed protocol for utilizing this compound as a negative control in a calcium mobilization FLIPR assay to confirm the specific activity of its active enantiomer, (R)-ZINC-3573, on the MRGPRX2 receptor.
Data Presentation
The following table summarizes the expected activity of (R)-ZINC-3573 and this compound in a calcium mobilization FLIPR assay based on available data.
| Compound | Target | Assay Type | Reported EC50 | Reference |
| (R)-ZINC-3573 | MRGPRX2 | FLIPR | 1 µM | [10] |
| This compound | MRGPRX2 | FLIPR | > 100 µM | [10] |
Signaling Pathway
The activation of MRGPRX2 by an agonist like (R)-ZINC-3573 is expected to initiate a Gq-mediated signaling cascade, leading to an increase in intracellular calcium. This compound, being inactive, should not trigger this pathway.
Caption: MRGPRX2 signaling pathway leading to calcium mobilization.
Experimental Protocols
Materials
-
Cells: HEK293 cells stably expressing human MRGPRX2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well black-wall, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene (B1209903) V-bottom plates.
-
Compounds: (R)-ZINC-3573 and this compound, dissolved in DMSO to prepare stock solutions (e.g., 10 mM).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Assay Kit: FLIPR Calcium 5 or 6 Assay Kit (Molecular Devices).
-
FLIPR Instrument: A FLIPR Tetra or similar model.
Cell Plating
-
Culture MRGPRX2-expressing HEK293 cells to 80-90% confluency.
-
Harvest cells using standard trypsinization methods and resuspend in culture medium.
-
Adjust the cell density to 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.[11][12]
Dye Loading
-
On the day of the assay, prepare the calcium dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[12] This typically involves dissolving the dye component in the provided assay buffer.
-
Remove the cell plates from the incubator.
-
Add 20 µL of the dye loading buffer to each well of the cell plate.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.[12][13]
Compound Plate Preparation
-
Prepare serial dilutions of (R)-ZINC-3573 and this compound in assay buffer in a separate dilution plate. A typical concentration range to test would be from 100 µM down to 0.1 nM.
-
Include a positive control (e.g., a known MRGPRX2 agonist) and a negative control (assay buffer with DMSO).
-
Transfer the final compound dilutions to the 384-well compound plate. The final volume should be sufficient for the FLIPR instrument's pipettor (e.g., 20 µL for a 1:3 addition).
FLIPR Assay
-
Set up the FLIPR instrument protocol. A typical protocol involves a baseline reading for 10-20 seconds, followed by the addition of the compound from the compound plate, and then continuous reading for 2-3 minutes to capture the calcium flux.
-
Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.
-
Initiate the experiment. The instrument will add a specified volume (e.g., 10 µL) from the compound plate to the cell plate and immediately begin recording fluorescence changes.
-
Data is typically collected as Relative Fluorescence Units (RFU).
Data Analysis
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔRFU against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 values for (R)-ZINC-3573.
-
Confirm that this compound does not elicit a significant calcium response at the concentrations tested.
Experimental Workflow
Caption: Workflow for the calcium mobilization FLIPR assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. (R)-ZINC-3573 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. (R)-ZINC-3573 - Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. eubopen.org [eubopen.org]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for (S)-ZINC-3573 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] In experimental settings, this compound serves as an essential negative control to distinguish specific MRGPRX2-mediated effects from non-specific or off-target activities of the active (R)-enantiomer.[3] MRGPRX2 is a primate-exclusive receptor implicated in neurogenic inflammation, pain, and itch, and is known to be activated by various secretagogues, leading to mast cell degranulation.[4][5] These application notes provide detailed protocols for the use of this compound as a negative control in in vitro studies investigating MRGPRX2 signaling.
Data Presentation
The following table summarizes the quantitative data for both (R)-ZINC-3573 and its inactive enantiomer, this compound, from various in vitro assays. This data highlights the differential activity between the two stereoisomers.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| (R)-ZINC-3573 | PRESTO-Tango GPCR Assay | HEK293T | EC50 | 740 nM | [4] |
| FLIPR Calcium Assay | HEK293T | EC50 | 1 µM | [4] | |
| Calcium Mobilization | LAD2 Mast Cells | EC50 | ~1 µM | [1][5] | |
| β-hexosaminidase Degranulation | LAD2 Mast Cells | EC50 | ~1 µM | [5] | |
| This compound | PRESTO-Tango GPCR Assay | HEK293T | EC50 | > 100 µM | [4] |
| FLIPR Calcium Assay | HEK293T | EC50 | > 100 µM | [4] | |
| MRGPRX2 Activity | - | Activity Concentration | No activity below 100 µM | [2][6] | |
| Degranulation | LAD2 Mast Cells | Activity | No degranulation | [3][5] |
Signaling Pathway
The activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a signaling cascade involving Gq and Gi proteins, leading to downstream cellular responses such as calcium mobilization and mast cell degranulation. This compound does not activate this pathway.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare stock solutions of this compound and (R)-ZINC-3573 in DMSO at a concentration of 10 mM.[4] Store these stock solutions at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[2][4]
In Vitro Calcium Mobilization Assay
This protocol is designed to measure intracellular calcium mobilization in response to MRGPRX2 activation in a cell line stably expressing the receptor (e.g., HEK293-MRGPRX2).
Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing MRGPRX2 in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubation with Dye: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound and (R)-ZINC-3573 in an appropriate assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument). Measure the baseline fluorescence, then add the compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence indicates intracellular calcium levels. Plot the peak fluorescence response against the log of the compound concentration to determine the EC50 value. This compound should not elicit a significant response.[4]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the enzyme β-hexosaminidase from a human mast cell line such as LAD2.
Protocol:
-
Cell Plating: Plate LAD2 cells in a 96-well plate.
-
Washing: Gently wash the cells with a suitable buffer, such as Tyrode's buffer.
-
Compound Treatment: Add serial dilutions of this compound and (R)-ZINC-3573 to the wells. Include a positive control (e.g., a known secretagogue) and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzyme Reaction: In a separate plate, incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a suitable buffer.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., sodium carbonate) and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content (determined by lysing a set of untreated cells). This compound should not induce degranulation.[5]
Conclusion
This compound is an indispensable tool for in vitro studies of MRGPRX2. Its lack of activity, in stark contrast to its potent enantiomer (R)-ZINC-3573, allows researchers to confidently attribute observed effects to the specific activation of MRGPRX2. The provided protocols offer a framework for utilizing this probe pair to investigate the role of MRGPRX2 in cellular signaling and mast cell biology.
References
- 1. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. eubopen.org [eubopen.org]
- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Application Note: Utilizing (S)-ZINC-3573 as a Negative Control in PRESTO-Tango β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) assay is a powerful, high-throughput platform for investigating G protein-coupled receptor (GPCR) activation by measuring β-arrestin recruitment.[1][2][3] This technology facilitates the screening of compound libraries to identify novel ligands and deorphanize GPCRs.[4] A key aspect of robust pharmacological studies is the use of appropriate negative controls to distinguish specific receptor-mediated effects from non-specific or off-target activity. (S)-ZINC-3573 is the inactive enantiomer of the potent Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573.[5][6] Due to its lack of activity, this compound serves as an ideal negative control for studying MRGPRX2 activation and for validating hits in broader screening campaigns using the PRESTO-Tango platform.
Principle of the PRESTO-Tango Assay
The PRESTO-Tango assay is a G protein-independent method that quantifies β-arrestin recruitment to an activated GPCR.[1] The system utilizes three key components:
-
A GPCR of interest fused to a tetracycline-controlled transactivator (tTA) via a Tobacco Etch Virus (TEV) protease cleavage site.
-
A β-arrestin protein fused to the TEV protease.
-
A reporter gene, typically luciferase, under the control of a tTA-responsive promoter.
Upon ligand binding and GPCR activation, β-arrestin-TEV is recruited to the receptor. This brings the TEV protease into proximity with its cleavage site on the GPCR-tTA fusion protein, leading to the release of tTA. The liberated tTA then translocates to the nucleus and drives the expression of the luciferase reporter gene. The resulting luminescence signal is proportional to the extent of β-arrestin recruitment.[7][8]
Application of this compound in the PRESTO-Tango Assay
This compound is a stereoisomer of (R)-ZINC-3573, a known potent and selective agonist for MRGPRX2.[5][9] In the context of the PRESTO-Tango assay, this compound displays negligible activity at the MRGPRX2 receptor, making it an excellent negative control.[5][6][10] Its use allows researchers to:
-
Confirm Specificity: By comparing the response of the active (R)-enantiomer to the inactive (S)-enantiomer, any observed activity with (R)-ZINC-3573 can be confidently attributed to specific interactions with the target receptor.
-
Identify Off-Target Effects: If a response is observed with this compound, it may indicate that the compound is acting through a non-specific mechanism or interacting with other cellular components.
-
Validate Screening Hits: When screening compound libraries, active compounds can be further validated by comparing their activity to that of this compound to rule out false positives.
Data Presentation
The following table summarizes the quantitative data for this compound and its active enantiomer, (R)-ZINC-3573, in the PRESTO-Tango β-arrestin recruitment assay targeting the MRGPRX2 receptor.
| Compound | Target Receptor | Assay Platform | Agonist Activity (EC50) | Reference |
| This compound | MRGPRX2 | PRESTO-Tango | > 100 µM | [5][6] |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM | [5][6][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRESTO-Tango signaling pathway and the general experimental workflow.
Caption: PRESTO-Tango Signaling Pathway.
Caption: Experimental Workflow for PRESTO-Tango Assay.
Experimental Protocols
Materials
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein)
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 µg/mL Hygromycin B, and 2 µg/mL Puromycin)
-
GPCR-Tango plasmid construct (e.g., MRGPRX2-Tango)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Poly-L-lysine coated 384-well white, clear-bottom tissue culture plates
-
This compound and (R)-ZINC-3573 dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Day 1: Cell Seeding
-
Culture HTLA cells in a T75 flask until they reach 70-80% confluency.
-
Aspirate the media and wash the cells with PBS.
-
Trypsinize the cells and resuspend them in fresh DMEM.
-
Count the cells and adjust the density to 400,000 cells/mL.
-
Plate 2 mL of the cell suspension into each well of a 6-well plate.
-
Incubate overnight at 37°C and 5% CO2.
Day 2: Transfection
-
For each well to be transfected, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. Typically, 500 ng of the GPCR-Tango plasmid DNA is used per well of a 6-well plate.[11]
-
Add the transfection complex to the cells and gently swirl the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
Day 3: Cell Plating and Compound Stimulation
-
Aspirate the transfection medium and wash the cells with PBS.
-
Detach the cells using trypsin and resuspend them in fresh DMEM.
-
Count the transfected cells and adjust the concentration to 8,000 cells per 30 µL.[11]
-
Dispense 30 µL of the cell suspension into each well of a 384-well plate.[11]
-
Prepare serial dilutions of this compound and (R)-ZINC-3573 in assay medium (DMEM with 1% dialyzed FBS). A typical concentration range for (R)-ZINC-3573 would span from 1 nM to 100 µM, while this compound can be tested at a high concentration (e.g., 100 µM) to confirm inactivity.
-
Add the desired concentration of the compounds to the wells containing the cells. Ensure that the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2.[4]
Day 4: Luminescence Detection
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 20 µL per well).[4]
-
Incubate for 5-20 minutes at room temperature to allow for cell lysis and signal stabilization.[4]
-
Measure the luminescence using a plate reader with an integration time of 1 second per well.[4]
Data Analysis
The raw luminescence data is typically normalized to a vehicle control (DMSO) to determine the fold change in signal. For agonist dose-response curves, the data is fitted to a four-parameter logistic equation to determine the EC50 value. For this compound, the lack of a dose-dependent increase in luminescence confirms its inactivity as an agonist.
Conclusion
The PRESTO-Tango assay is a robust and scalable platform for studying GPCR pharmacology. The use of well-characterized inactive controls, such as this compound, is critical for ensuring the reliability and specificity of the experimental results. This application note provides a comprehensive overview and a detailed protocol for incorporating this compound as a negative control in PRESTO-Tango assays, enabling researchers to confidently identify and validate novel GPCR ligands.
References
- 1. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 4. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 5. eubopen.org [eubopen.org]
- 6. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. PRESTO-Tango Assay [protocols.io]
Application Notes and Protocols for LAD2 Cell Line with (S)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LAD2 (Laboratory of Allergic Diseases 2) cell line is a human mast cell line derived from a patient with aggressive mastocytosis.[1][2][3] These non-adherent suspension cells are a valuable in vitro model for studying mast cell biology, including proliferation, degranulation, and response to various stimuli, as they closely resemble primary human mast cells.[1][2][3][4] A key characteristic of LAD2 cells is their dependence on stem cell factor (SCF) for growth and survival.[1][2][3] They express functional high-affinity IgE receptors (FcεRI) and can be stimulated to degranulate through IgE-dependent mechanisms.[1][4][5]
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[6][7] MRGPRX2 is expressed on mast cells and is implicated in IgE-independent hypersensitivity reactions to various cationic compounds.[8][9] this compound serves as a crucial negative control in experiments investigating MRGPRX2-mediated mast cell activation, as it does not activate the receptor at concentrations below 100 μM.[6][7]
This document provides detailed protocols for the culture of the LAD2 cell line and its use in experiments involving the small molecule this compound.
Data Presentation
Table 1: LAD2 Cell Line Characteristics
| Characteristic | Description | References |
| Origin | Derived from CD34+ bone marrow cells of a patient with aggressive mastocytosis. | [1][2][3] |
| Cell Type | Human Mast Cell | [10] |
| Morphology | Suspension, round cells. | N/A |
| Growth Mode | Suspension | N/A |
| Growth Rate | Doubling time of approximately 2 weeks. | [1][10] |
| Key Receptors | FcεRI, c-Kit (CD117), MRGPRX2 | [1][2][4][8][11] |
| Key Dependencies | Stem Cell Factor (SCF) | [1][2][3] |
| Key Features | Capable of degranulation upon stimulation. | [1][2][4] |
Table 2: Properties of this compound
| Property | Description | References |
| Chemical Name | (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine | N/A |
| Molecular Formula | C18H21N5 | |
| Molecular Weight | 307.4 g/mol | |
| Target | Inactive enantiomer for MRGPRX2. Used as a negative control. | [6] |
| Activity | No activity at MRGPRX2 at concentrations below 100 μM. | [6][7] |
| Solubility | Soluble in DMSO. | [7] |
Experimental Protocols
LAD2 Cell Culture Protocol
This protocol outlines the steps for thawing, culturing, and passaging the LAD2 cell line.
Materials:
-
LAD2 cells (cryopreserved)
-
StemPro™-34 SFM (Serum-Free Medium)
-
Recombinant Human Stem Cell Factor (SCF)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Fetal Bovine Serum (FBS) - for initial thawing recovery if needed
-
Sterile, coated cell culture flasks (e.g., PriCoat™ T25 Flasks)
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath at 37°C
-
Incubator at 37°C with 5% CO2
-
Centrifuge
Complete Growth Medium Preparation:
-
StemPro™-34 SFM
-
100 ng/mL recombinant human SCF
-
2 mM L-Glutamine
-
1% Penicillin-Streptomycin
Thawing Protocol:
-
Rapidly thaw the cryovial of LAD2 cells in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Inside a biological safety cabinet, transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge the cells at 450 x g for 5 minutes at room temperature.[12]
-
Gently aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Count the cells and adjust the cell concentration to approximately 2 x 10^5 cells/mL in a coated culture flask.[12]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Maintenance and Passaging:
-
LAD2 cells are slow-growing, with a doubling time of about two weeks.[1][10]
-
Replace half of the medium with an equal volume of fresh, pre-warmed complete growth medium weekly.[2][3] Do not allow the cell density to exceed 1 x 10^6 cells/mL.[2][3]
-
To passage, transfer the cell suspension to a conical tube and centrifuge at 450 x g for 5 minutes.
-
Resuspend the cell pellet in a desired volume of fresh complete growth medium and transfer to new coated flasks at a density of 2 x 10^5 cells/mL.
Protocol for Treating LAD2 Cells with this compound
This protocol describes the general procedure for treating LAD2 cells with the inactive control compound this compound. This compound is typically used alongside its active enantiomer, (R)-ZINC-3573, to demonstrate the specificity of any observed effects for the MRGPRX2 receptor.
Materials:
-
LAD2 cells in culture
-
This compound
-
(R)-ZINC-3573 (as a positive control for MRGPRX2 activation)
-
DMSO (for stock solution preparation)
-
Tyrode's buffer or other suitable assay buffer
-
96-well plates
-
Incubator at 37°C with 5% CO2
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Preparation:
-
Culture LAD2 cells to the desired density.
-
Harvest the cells by centrifugation (450 x g for 5 minutes).
-
Wash the cells once with the appropriate assay buffer (e.g., Tyrode's buffer).
-
Resuspend the cells in the assay buffer to a final concentration of 2 x 10^5 cells/well in a 96-well plate.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer from the stock solution. It is crucial to also prepare dilutions of the active enantiomer, (R)-ZINC-3573, to serve as a positive control.
-
Add the desired final concentrations of this compound to the wells containing the LAD2 cells. As this compound is inactive below 100 µM, a range of concentrations up to this value should be tested to confirm its lack of effect.[6] For the positive control, (R)-ZINC-3573, an effective concentration is around 1 µM.[7]
-
Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
-
-
Incubation: Incubate the plate at 37°C for the desired period (e.g., 30 minutes for degranulation assays).[13]
-
Downstream Analysis: Proceed with the desired assay to measure the cellular response, such as a degranulation assay.
Beta-Hexosaminidase Degranulation Assay
This assay measures the release of the granular enzyme beta-hexosaminidase, a common marker for mast cell degranulation.
Materials:
-
Treated LAD2 cells in a 96-well plate (from Protocol 2)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10)
-
Triton X-100 (1%)
-
96-well plate reader (405 nm)
Procedure:
-
After incubation with the compounds, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully collect the supernatant from each well and transfer it to a new 96-well plate. This contains the released beta-hexosaminidase.
-
To determine the total cellular beta-hexosaminidase, lyse the remaining cell pellets in each well by adding buffer containing 1% Triton X-100.
-
Add the pNAG substrate solution (in citrate buffer) to both the supernatant plate and the cell lysate plate.
-
Incubate the plates at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of degranulation:
-
% Degranulation = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100
-
Visualizations
Signaling Pathways
Caption: MRGPRX2 signaling pathway upon agonist binding, leading to degranulation.
Experimental Workflow
Caption: Workflow for assessing LAD2 cell degranulation in response to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. biocat.com [biocat.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. karger.com [karger.com]
- 5. Proteomic analysis of IgE-mediated secretion by LAD2 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
- 8. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellosaurus cell line LAD 2 (CVCL_0387) [cellosaurus.org]
- 11. Thapsigargin-Stimulated LAD2 Human Mast Cell Line Is a Potent Cellular Adjuvant for the Maturation of Monocyte-Derived Dendritic Cells for Adoptive Cellular Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-ZINC-3573 Treatment of HEK293 Cells Expressing MRGPRX2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons that has been implicated in a variety of physiological and pathological processes, including pseudo-allergic drug reactions, neurogenic inflammation, pain, and itch.[1] The identification of selective ligands for MRGPRX2 is crucial for elucidating its biological functions and for the development of novel therapeutics. (R)-ZINC-3573 has been identified as a potent and selective agonist of MRGPRX2, while its enantiomer, (S)-ZINC-3573, serves as an invaluable negative control due to its negligible activity at the receptor.[2][3][4]
These application notes provide detailed protocols for studying the effects of this compound on Human Embryonic Kidney 293 (HEK293) cells stably expressing MRGPRX2. HEK293 cells are a widely used in vitro model system for studying GPCR signaling as they provide a robust and reproducible background for heterologous receptor expression.[5] The following sections detail the signaling pathway of MRGPRX2, experimental protocols for calcium mobilization and β-arrestin recruitment assays, and representative data for the activity of this compound compared to its active enantiomer.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist, such as (R)-ZINC-3573, initiates a cascade of intracellular signaling events. MRGPRX2 couples to both Gq and Gi family G proteins.[6][7] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This rapid increase in intracellular calcium is a hallmark of MRGPRX2 activation and can be readily measured using fluorescent calcium indicators.[8][9][10] In addition to G protein-mediated signaling, agonist binding can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[1][11]
Experimental Protocols
Cell Culture and Maintenance of HEK293-MRGPRX2 Cells
This protocol describes the routine culture of HEK293 cells stably expressing human MRGPRX2.
Materials:
-
HEK293 cells stably expressing human MRGPRX2 (e.g., Creative Biogene, CSC-RG0895)[5]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture HEK293-MRGPRX2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Include the appropriate concentration of selection antibiotic (e.g., G418) in the culture medium to maintain receptor expression.
-
Subculture cells when they reach 80-90% confluency.[5] To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-plate at a suitable density.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following MRGPRX2 activation.
Materials:
-
HEK293-MRGPRX2 cells
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or FLIPR Calcium 6 Assay Kit)[8][9]
-
This compound and (R)-ZINC-3573
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Plate reader with fluorescence detection capabilities (e.g., FlexStation or FLIPR)
Procedure:
-
Seed HEK293-MRGPRX2 cells into a 96-well plate at a density of 4 x 10^4 cells per well and allow them to adhere overnight.[8]
-
The next day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.[9]
-
Prepare serial dilutions of this compound and (R)-ZINC-3573 in assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence, and then add the compounds to the wells.
-
Immediately begin recording the fluorescence signal over a period of 1-2 minutes to capture the transient calcium response.[9]
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
Data Presentation
The following tables summarize the expected quantitative data for this compound and its active enantiomer, (R)-ZINC-3573, in HEK293 cells expressing MRGPRX2.
| Compound | Assay | Potency (EC50) | Efficacy | Reference |
| (R)-ZINC-3573 | Calcium Mobilization (FLIPR) | ~1 µM | Agonist | [3] |
| β-arrestin Recruitment (PRESTO-Tango) | 740 nM | Agonist | [3] | |
| This compound | Calcium Mobilization (FLIPR) | > 100 µM | Inactive | [3][4] |
| β-arrestin Recruitment (PRESTO-Tango) | > 100 µM | Inactive | [3][4] |
Table 1: Comparative Potency and Efficacy of ZINC-3573 Enantiomers.
Conclusion
The provided protocols and data highlight the utility of HEK293 cells expressing MRGPRX2 as a robust system for characterizing the activity of compounds targeting this receptor. This compound is demonstrated to be an excellent negative control for its active enantiomer, (R)-ZINC-3573, showing negligible activity in functional assays. These tools are invaluable for researchers in academic and industrial settings to investigate MRGPRX2 signaling and to screen for novel modulators of this important receptor. The distinct pharmacological profiles of the ZINC-3573 enantiomers provide a clear and reliable means to discern MRGPRX2-specific effects from off-target activities.[2][4]
References
- 1. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. medkoo.com [medkoo.com]
- 5. Human MRGPRX2 Stable Cell Line-HEK293 (CSC-RG0895) - Creative Biogene [creative-biogene.com]
- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107002087B - Assay based on MRGPRX2/MRGPRB2 expressing cells to detect pseudoallergic drug reactions and identify blockers to prevent adverse reactions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of (S)-ZINC-3573 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-ZINC-3573 serves as an inactive control probe for (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in pharmacological and biological research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).
Compound Information
A summary of the key properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁N₅ | [3][4] |
| Molecular Weight | 307.39 g/mol | [3][4][5] |
| Appearance | White to beige powder | [3] |
| Purity | ≥98% (HPLC) | [3][4] |
| Solubility in DMSO | 5 mg/mL (warmed) to 100 mM | [3][4] |
| Storage (Powder) | 2-8°C for short term, -20°C for long term | [3][5] |
| CAS Number | 2095596-11-3 | [3][4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional, for warming)
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
This compound is classified as a skin irritant.[3]
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.074 mg of the compound.
-
Calculation:
-
Volume of DMSO (L) = Mass of compound (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
Example for 1 mL of 10 mM stock:
-
Mass = 3.074 mg = 0.003074 g
-
Volume = 0.003074 g / (307.39 g/mol * 0.010 mol/L) = 0.001 L = 1 mL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. Use a calibrated micropipette for accurate volume addition.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visual inspection should confirm a clear solution with no visible particulates.
-
Warming and Sonication (if necessary): If the compound does not readily dissolve, warming the solution to 37°C or up to 60°C in a water bath or heating block may be required.[6][7] Gentle sonication can also aid in dissolution.[7] Ensure the solution has cooled to room temperature before use.
-
Storage:
-
For short-term storage (days to weeks), store the stock solution at 2-8°C.[3][5]
-
For long-term storage (months), aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][8]
-
Stock solutions stored at -20°C are typically stable for at least one month, and up to six months at -80°C.[6]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines for handling, preparation, and storage will help ensure the integrity and consistency of the compound, leading to more reliable and reproducible experimental results. Always refer to the product-specific information and Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.
References
- 1. eubopen.org [eubopen.org]
- 2. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 3. This compound ≥98% (HPLC) | 2095596-11-3 [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. emulatebio.com [emulatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application of (S)-ZINC-3573 in High-Throughput Screening: A Negative Control for MRGPRX2 Agonism
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] In the context of high-throughput screening (HTS) and pharmacological studies, this compound serves as an essential negative control to distinguish specific MRGPRX2-mediated effects from non-specific or off-target activities of its active counterpart.[2] The use of this enantiomeric pair allows for robust validation of hits identified in HTS campaigns targeting MRGPRX2, a receptor implicated in neurogenic inflammation, pain, and itch.[3][4] (R)-ZINC-3573 activates MRGPRX2, which couples to Gq and Gi proteins, leading to downstream signaling events such as intracellular calcium mobilization and mast cell degranulation.[5][6] this compound shows no significant activity at MRGPRX2 at concentrations up to 100 µM, making it an ideal tool for confirming that the observed biological effects of the (R)-enantiomer are indeed due to its specific interaction with the receptor.[2]
Data Presentation
The following table summarizes the comparative activity of (R)-ZINC-3573 and this compound on the MRGPRX2 receptor.
| Compound | Target | Assay Type | EC50 / Activity | Reference |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | 740 nM | [3][4] |
| MRGPRX2 | FLIPR Calcium Assay | ~1 µM | [3][4] | |
| This compound | MRGPRX2 | PRESTO-Tango / FLIPR | No activity below 100 µM | [1][3] |
Signaling Pathway
The activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a signaling cascade involving G proteins. This pathway is a key focus of HTS assays designed to find modulators of MRGPRX2.
Figure 1: MRGPRX2 signaling cascade initiated by an agonist.
Experimental Protocols
The following protocols describe common HTS assays where this compound is used as a negative control.
High-Throughput Calcium Mobilization Assay (FLIPR)
This assay is a primary screening method to identify compounds that modulate MRGPRX2-mediated calcium release.
Figure 2: Workflow for a FLIPR-based calcium mobilization HTS assay.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human MRGPRX2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom assay plates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an equal volume of probenecid solution. Remove the cell culture medium and add the dye-loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of test compounds, (R)-ZINC-3573 (positive control, e.g., starting at 10 µM), and this compound (negative control, e.g., up to 100 µM) in assay buffer.
-
Assay Execution: Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the compounds to the cells and immediately begin measuring fluorescence intensity.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium concentration, is measured. The response to test compounds is compared to the positive control ((R)-ZINC-3573) and the negative control (this compound). Hits are identified as compounds that elicit a significant calcium response, while showing no response in parental cells not expressing MRGPRX2.
Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)
This secondary assay confirms the functional consequence of MRGPRX2 activation in a more physiologically relevant cell type, such as LAD2 human mast cells.
Methodology:
-
Cell Culture: Culture LAD2 mast cells in complete StemPro-34 medium supplemented with stem cell factor.
-
Cell Plating: Seed LAD2 cells at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Compound Incubation: Add test compounds, (R)-ZINC-3573 (positive control), and this compound (negative control) to the wells and incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Beta-Hexosaminidase Assay:
-
Add a substrate for beta-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction with a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm.
-
-
Cell Lysis: Lyse the remaining cells in the plate to determine the total beta-hexosaminidase content.
-
Data Analysis: Calculate the percentage of beta-hexosaminidase release for each condition relative to the total cellular content. A significant increase in release compared to the this compound control indicates agonist activity.
Logical Relationship of Controls in HTS
The proper use of controls is paramount in any HTS campaign. The relationship between the active probe, inactive control, and test compounds allows for the logical classification of screening results.
Figure 3: Logical flow for hit identification using enantiomeric controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. eubopen.org [eubopen.org]
- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting (S)-ZINC-3573 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-ZINC-3573 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical compound used in research as a negative control for its enantiomer, (R)-ZINC-3573.[1] The (R)-enantiomer is a selective agonist of the Mas-related G protein-coupled receptor member X2 (MRGPRX2), a receptor involved in mast cell degranulation and calcium release. This compound, in contrast, displays no significant activity at MRGPRX2 at concentrations below 100 μM, making it an ideal control for validating MRGPRX2-dependent effects in experiments.[2]
Q2: What are the known solubility characteristics of this compound?
This compound is a white to beige powder.[1] Its solubility has been determined in several solvents, which is crucial for preparing stock solutions. Key solubility data is summarized in the table below.
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | Warming may be necessary for complete dissolution.[1] |
| 1 eq. HCl | Up to 100 mM | |
| Cell Culture Media | Low | Inherently low solubility in aqueous solutions. |
Q3: I've observed precipitation after adding my this compound stock solution to my cell culture media. What is the likely cause?
This is a common issue when working with hydrophobic small molecules. The precipitation, often seen as a cloudy or hazy appearance in the media, is typically due to the compound "crashing out" of solution when the high-concentration organic solvent stock (e.g., DMSO) is introduced into the aqueous environment of the cell culture medium.[3] The drastic change in solvent polarity reduces the compound's solubility.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v).[3] However, the tolerance can be cell-line specific, with some sensitive lines showing adverse effects at concentrations as low as 0.1%.[3] It is always advisable to include a vehicle control (media with the same final DMSO concentration) in your experimental design.
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
If you are observing precipitation of this compound in your cell culture media, follow these troubleshooting steps.
Step 1: Optimize Stock Solution Preparation
Ensure your stock solution is correctly prepared and fully dissolved.
-
Recommended Solvent: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Warm the vial of this compound to room temperature before opening.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[4]
-
Visually inspect the solution to ensure there is no particulate matter.
-
Step 2: Refine the Dilution Method into Media
The way you introduce the DMSO stock into your aqueous media is critical.
-
Best Practice: Perform serial dilutions of your high-concentration stock solution in DMSO to create intermediate stocks. Then, add a small volume of the final DMSO stock to your pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[3][4] This gradual introduction helps maintain solubility.
-
Avoid: Adding the aqueous medium directly to your concentrated DMSO stock, as this will likely cause the compound to precipitate immediately.[4]
Step 3: Evaluate the Final Concentration
The final concentration of this compound in your experiment may exceed its solubility limit in the aqueous media.
-
Action: If precipitation persists even with an optimized dilution method, consider lowering the final working concentration of this compound.
Step 4: Consider Media Components
The composition of your cell culture media can influence compound solubility.
-
Serum: The presence of serum, such as Fetal Bovine Serum (FBS), can sometimes help to solubilize hydrophobic compounds through protein binding.[5] If you are using a low-serum or serum-free medium, you may face greater solubility challenges.
-
Temperature: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding the compound to cold media will decrease its solubility.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 307.39 g/mol )[6]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.074 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution vigorously for at least 2 minutes to ensure complete dissolution. Gentle warming to 37°C can be applied if needed.
-
Visually confirm that no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed complete cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Immediately mix the solution gently by swirling or inverting the tube to ensure rapid and even dispersion of the compound.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound as a negative control for MRGPRX2.
References
Technical Support Center: Optimizing (S)-ZINC-3573 Concentration for Validating On-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of (S)-ZINC-3573. The focus is on utilizing this compound as a negative control to ensure that the observed biological effects of its active enantiomer, (R)-ZINC-3573, are specifically due to on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the inactive enantiomer (stereoisomer) of (R)-ZINC-3573. Its primary application is to serve as a negative control in experiments alongside the active compound, (R)-ZINC-3573.[1] (R)-ZINC-3573 is a selective and potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2][3] By using these two compounds as a probe-pair, researchers can distinguish specific, on-target effects mediated by MRGPRX2 from non-specific or off-target effects.[4]
Q2: Why is it important to use a negative control like this compound?
A2: Using a structurally similar but inactive control is crucial for validating experimental results with small molecules.[5] Biological systems are complex, and observed effects could arise from interactions with unintended targets (off-target effects), or from the chemical scaffold of the molecule itself.[6] If (R)-ZINC-3573 produces a biological response while this compound does not at the same concentration, it provides strong evidence that the observed effect is due to the specific activation of MRGPRX2.[5]
Q3: At what concentration should I use this compound?
A3: this compound should be used at the same concentrations as its active counterpart, (R)-ZINC-3573. This compound has been shown to have negligible activity at MRGPRX2 at concentrations up to 100 µM.[4] Therefore, a dose-response experiment including both enantiomers across a relevant concentration range (e.g., based on the EC50 of the active compound) is the recommended approach.
Q4: What does it mean if I observe a biological effect with this compound?
Data Presentation
Table 1: Comparative Activity of (R)-ZINC-3573 and this compound
| Compound | Target | Reported Potency (EC50) | Intended Use |
| (R)-ZINC-3573 | MRGPRX2 Agonist | ~740 nM[1][2] | Active experimental probe |
| This compound | MRGPRX2 (inactive) | > 100 µM[4] | Inactive negative control |
Table 2: Example Concentration Ranges for On-Target Validation
| Compound | Recommended Test Concentrations (µM) | Expected Outcome in MRGPRX2-expressing cells |
| (R)-ZINC-3573 | 0.01, 0.1, 0.5, 1, 5, 10 | Dose-dependent increase in signal (e.g., calcium flux, degranulation) |
| This compound | 0.01, 0.1, 0.5, 1, 5, 10 | No significant signal at all concentrations tested |
| Vehicle Control (e.g., DMSO) | Matched to compound dilutions | No significant signal |
Troubleshooting Guides
Issue 1: A significant biological response is observed with the negative control, this compound.
-
Possible Cause 1: Compound Concentration is too high.
-
Solution: High concentrations of any small molecule can lead to non-specific effects or cellular toxicity. Confirm that the observed response with this compound only occurs at the highest concentrations tested. If both enantiomers show similar activity at high concentrations, but only the (R)-enantiomer is active at lower concentrations, the on-target window can still be determined. Always use the lowest effective concentration of the active probe.
-
-
Possible Cause 2: Off-target effect of the chemical scaffold.
-
Solution: The chemical structure shared by both enantiomers might be interacting with another cellular target. To investigate this, consider using an MRGPRX2 antagonist; the antagonist should block the activity of (R)-ZINC-3573 but not the unexpected activity of this compound if the latter is due to an off-target mechanism.[7] Additionally, employing genetic knockout or knockdown (e.g., CRISPR or siRNA) of MRGPRX2 should eliminate the response to (R)-ZINC-3573 but not the response to this compound.
-
-
Possible Cause 3: Contamination of the this compound stock.
-
Solution: Ensure the purity of your this compound compound. If possible, verify its identity and purity via analytical methods like HPLC or mass spectrometry. Source compounds from a reputable supplier.
-
-
Possible Cause 4: Assay Artifact.
-
Solution: Some compounds can interfere with assay readouts (e.g., autofluorescence in a fluorescence-based assay). Run a control experiment in a cell-free system to see if this compound directly affects the assay reagents or detection method.
-
Issue 2: Neither (R)-ZINC-3573 nor this compound elicits a response.
-
Possible Cause 1: Target receptor (MRGPRX2) is not present or functional in the experimental system.
-
Solution: Confirm the expression of MRGPRX2 in your cell line using techniques like qPCR, Western blot, or flow cytometry. Use a positive control agonist for MRGPRX2 that is known to work in your system (e.g., Substance P) to ensure the signaling pathway is intact.
-
-
Possible Cause 2: Compound degradation or insolubility.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in your assay medium is low (typically <0.1%) to avoid solubility issues and solvent-induced artifacts. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 3: Sub-optimal assay conditions.
-
Solution: Optimize assay parameters such as cell density, incubation times, and reagent concentrations. Refer to the detailed experimental protocols below.
-
Mandatory Visualizations
Caption: Logic diagram for validating on-target effects.
Caption: Workflow for a calcium mobilization assay.
Caption: MRGPRX2 signaling leading to degranulation.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium following the activation of MRGPRX2.
Materials:
-
HEK293 cells stably expressing MRGPRX2
-
(R)-ZINC-3573 and this compound
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, prevents dye leakage)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FlexStation or FDSS)
Methodology:
-
Cell Plating: Seed MRGPRX2-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.[8]
-
Dye Loading: The next day, remove the culture medium. Add the calcium-sensitive dye loading solution (prepared in assay buffer according to the manufacturer's instructions, with or without probenecid) to each well. Incubate for 45-60 minutes at 37°C.[9]
-
Compound Plate Preparation: In a separate 96-well plate, prepare 5X or 10X final concentrations of (R)-ZINC-3573 and this compound serial dilutions in assay buffer. Include wells with vehicle control (e.g., DMSO diluted in assay buffer).
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) over time. After establishing a stable baseline reading for 15-30 seconds, program the instrument to inject the compounds from the compound plate into the cell plate.
-
Data Acquisition: Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.[10]
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the compound concentration to generate dose-response curves for both (R)-ZINC-3573 and this compound. Calculate the EC50 for the active compound.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol quantifies the release of the granular enzyme β-hexosaminidase as a marker for mast cell degranulation.
Materials:
-
LAD2 human mast cell line (or other MRGPRX2-expressing mast cells)
-
(R)-ZINC-3573 and this compound
-
Tyrode's buffer or similar physiological buffer
-
Substrate solution: 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) in citrate buffer
-
Stop solution: Glycine-carbonate buffer
-
Lysis buffer: 0.1% Triton X-100 in Tyrode's buffer
-
96-well V-bottom plates
-
Fluorescence plate reader (Ex/Em ~365/450 nm)
Methodology:
-
Cell Preparation: Wash mast cells with buffer and resuspend them to a final concentration of approximately 1-2 x 10^6 cells/mL.[11]
-
Cell Stimulation: Aliquot 50 µL of the cell suspension into each well of a 96-well V-bottom plate. Add 50 µL of 2X final concentrations of (R)-ZINC-3573, this compound, vehicle control, or a positive control (e.g., Substance P). For total enzyme content, create lysis control wells.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C.[11]
-
Reaction Termination: Stop the degranulation reaction by placing the plate on ice for 5 minutes. Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes at 4°C).
-
Supernatant Collection: Carefully transfer a portion of the supernatant (e.g., 25 µL) from each well to a new, black 96-well plate.
-
Cell Lysis: To the lysis control wells, add lysis buffer to release the total cellular content of β-hexosaminidase.
-
Enzymatic Reaction: Add the 4-MUG substrate solution to each well of the new plate containing the supernatants. Incubate for 60-90 minutes at 37°C.[12]
-
Measurement: Stop the enzymatic reaction by adding the stop solution. Measure the fluorescence using a plate reader.
-
Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_TotalLysis - Fluorescence_Blank)] x 100 Plot the percent release against compound concentration to evaluate the activity of (R)-ZINC-3573 and the inactivity of this compound.[13]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 12. abmgood.com [abmgood.com]
- 13. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
potential for (S)-ZINC-3573 activity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-ZINC-3573. As the inactive enantiomer of the MRGPRX2 agonist (R)-ZINC-3573, this compound serves as an essential negative control. This guide addresses potential issues, particularly those arising at high concentrations, to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is the inactive enantiomer of (R)-ZINC-3573 and is intended for use as a negative control in pharmacological assays.[1][2] Its purpose is to help researchers differentiate between specific receptor-mediated effects of the active (R)-enantiomer and any non-specific or off-target effects.[1]
Q2: At what concentrations is this compound considered inactive?
This compound displays no or negligible activity at the Mas-related G protein-coupled receptor X2 (MRGPRX2) at concentrations up to 100 μM.[1][2] In functional assays such as calcium mobilization or mast cell degranulation, it does not elicit a response under typical conditions.[1]
Q3: What is the known selectivity of the ZINC-3573 scaffold?
The active enantiomer, (R)-ZINC-3573, has been extensively profiled and found to be highly selective for MRGPRX2. It has shown minimal agonist activity when screened against over 315 other G protein-coupled receptors (GPCRs) and minimal inhibition against a panel of 97 kinases at a concentration of 10 μM.[3] This high selectivity for the active enantiomer suggests a low probability of off-target activity for the inactive (S)-enantiomer at similar concentrations.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO, with stock solutions commonly prepared at 10 mM.[3] For long-term storage, it is recommended to store the compound as a dry powder or in DMSO stock solutions at -20°C or -80°C.[2][3] To maintain compound integrity, it is advisable to limit the number of freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments, with a focus on interpreting results from high-concentration studies.
Issue 1: Unexpected Activity Observed with this compound at High Concentrations (>100 μM)
If you observe an unexpected biological response when using this compound at concentrations significantly above 100 μM, consider the following potential causes and solutions.
Potential Causes:
-
Non-Specific Activity: At high concentrations, small molecules can exhibit non-specific interactions with proteins or cellular membranes, leading to assay artifacts that are not mediated by a specific target. This is a common phenomenon for many small molecules.
-
Compound Aggregation: Poor solubility at high concentrations can lead to the formation of compound aggregates. These aggregates can interfere with assay readouts, for instance, by sequestering proteins or interfering with optical measurements.
-
Low-Potency Off-Target Effects: While the ZINC-3573 scaffold is highly selective, it is possible that at very high concentrations, this compound may interact with a low-affinity off-target, leading to an observable effect.
-
Cytotoxicity: High concentrations of any compound can induce cellular stress or cytotoxicity, which can manifest as a signal in certain assays (e.g., changes in intracellular calcium or cell membrane integrity).
Troubleshooting Steps:
-
Confirm the Dose-Response Relationship: Perform a full dose-response curve for both (R)-ZINC-3573 and this compound. A specific, receptor-mediated effect from the (R)-enantiomer should yield a sigmoidal curve with a clear plateau, while non-specific activity from the (S)-enantiomer at high concentrations may show a linear or irregular curve.
-
Assess Compound Solubility: Visually inspect your highest concentration solutions for any signs of precipitation. You can also use techniques like dynamic light scattering to check for aggregate formation. If solubility is an issue, consider lowering the maximum concentration or adjusting the assay buffer composition.
-
Perform a Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine if the concentrations of this compound being used are toxic to your cells.
-
Utilize an Orthogonal Assay: If you observe an effect in one assay format (e.g., a fluorescence-based calcium assay), try to confirm the finding using a different, unrelated assay that measures a downstream functional endpoint, such as a β-hexosaminidase release assay for mast cell degranulation.
Issue 2: High Background Signal in the Assay
High background can mask the true activity of your test compounds.
Potential Causes:
-
Assay Buffer Composition: Components in the buffer could be interfering with the assay.
-
Cell Health: Unhealthy or stressed cells can lead to higher background signals.
-
Compound Interference: The compound itself might interfere with the assay technology (e.g., autofluorescence).
Troubleshooting Steps:
-
Optimize Assay Conditions: Review and optimize buffer components and cell plating densities.
-
Run a "Compound Only" Control: To check for autofluorescence or other interference, run a control plate that includes the assay reagents and this compound at the highest concentration, but without cells.
-
Ensure Proper Cell Culture Maintenance: Adhere to best practices for cell culture to ensure cells are healthy and responsive at the time of the experiment.
Data Summary
The following table summarizes the key characteristics and recommended usage for this compound.
| Parameter | Value | Reference |
| Primary Target | N/A (Inactive Control) | [1][2] |
| Target of Active Enantiomer | MRGPRX2 | [3] |
| Activity at MRGPRX2 | Negligible below 100 μM | [1][2] |
| Recommended Assay Conc. | Match concentration of (R)-ZINC-3573 | [3] |
| Solubility | Soluble in DMSO (e.g., up to 10 mM) | [3] |
| Storage | -20°C or -80°C | [2][3] |
Experimental Protocols & Visualizations
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist like (R)-ZINC-3573 leads to the coupling of Gαq and Gαi proteins. This initiates downstream signaling cascades, including the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and subsequent mast cell degranulation.
Caption: Simplified MRGPRX2 signaling pathway leading to mast cell degranulation.
Experimental Workflow: Troubleshooting High-Concentration Effects
The following workflow outlines a logical approach to investigating unexpected activity from this compound at high concentrations.
Caption: Logical workflow for troubleshooting unexpected activity of control compounds.
Key Experimental Methodologies
1. FLIPR Calcium Assay
-
Principle: This assay measures changes in intracellular calcium concentration upon receptor activation. Cells are loaded with a calcium-sensitive dye that fluoresces upon binding to calcium. A fluorescent imaging plate reader (FLIPR) detects the change in fluorescence intensity over time following the addition of a compound.
-
Methodology:
-
Cell Plating: Seed cells expressing MRGPRX2 into a 96- or 384-well black-wall, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520® AM). Incubate for 1-2 hours at 37°C to allow the dye to enter the cells.
-
Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will add the test compounds (e.g., (R)-ZINC-3573 and this compound at various concentrations) to the wells.
-
Signal Detection: Immediately following compound addition, the instrument measures the fluorescence intensity at regular intervals to capture the kinetics of the calcium response. An increase in fluorescence indicates a rise in intracellular calcium.
-
2. β-Hexosaminidase Release Assay (Mast Cell Degranulation)
-
Principle: This colorimetric assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
-
Methodology:
-
Cell Stimulation: Plate mast cells (e.g., LAD2 cell line) and treat them with your test compounds ((R)- and this compound). A positive control for degranulation (e.g., ionomycin) should be included. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzymatic Reaction: In a new plate, mix the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). Incubate for 1-1.5 hours at 37°C. β-hexosaminidase in the supernatant will cleave pNAG.
-
Stop Reaction: Add a stop solution (e.g., glycine or sodium carbonate buffer) to terminate the reaction and develop the color.
-
Absorbance Reading: Read the absorbance at 405 nm. The amount of color produced is proportional to the amount of β-hexosaminidase released, and thus to the extent of degranulation. Results are typically expressed as a percentage of the total β-hexosaminidase content (determined by lysing the cells).
-
References
Technical Support Center: (S)-ZINC-3573 & DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on using (S)-ZINC-3573 in experiments where Dimethyl Sulfoxide (B87167) (DMSO) is used as a solvent. The focus is on minimizing DMSO-induced toxicity to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship with DMSO?
This compound is the inactive enantiomer of (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] this compound does not show activity at the MRGPRX2 receptor at concentrations below 100 μM and is therefore commonly used as a negative control in experiments involving its active counterpart.[1][2][3] Like many organic compounds, this compound is often dissolved in DMSO for use in biological assays due to its solubility properties.[2][3] There is currently no scientific evidence to suggest that this compound itself can minimize or mitigate the toxic effects of DMSO. The "ZINC" in its name refers to its listing in the ZINC database, a repository of commercially available compounds, and does not indicate the presence of zinc in the molecule.
Q2: What is DMSO and why is it used in cell culture experiments?
Dimethyl Sulfoxide (DMSO) is a versatile organic solvent widely used in biological research.[4] Its utility stems from its ability to dissolve a broad range of non-polar and polar compounds that are otherwise difficult to dissolve in aqueous solutions.[5] In cell culture, it is frequently used to prepare stock solutions of drugs and other test compounds.[6] DMSO is also used as a cryoprotectant to prevent cell damage during freezing.[7]
Q3: What are the known toxic effects of DMSO on cells?
DMSO can exert toxic effects on cells, which are generally dependent on the concentration and duration of exposure.[6][8] These effects can include:
-
Induction of apoptosis (programmed cell death) or necrosis.[9][10]
-
Cell cycle arrest.[11]
-
Damage to mitochondria, including impaired membrane potential and release of cytochrome c.[9]
-
Formation of pores in the plasma membrane at high concentrations.[5]
-
Alterations in gene expression.[11]
Q4: At what concentration does DMSO become toxic to cells?
The toxic concentration of DMSO varies significantly depending on the cell type, with primary cells often being more sensitive than established cell lines.[7] However, some general guidelines are:
-
< 0.1%: Generally considered safe for most cell lines with no observable toxic effects.[7][11][12]
-
0.1% - 0.5%: Well-tolerated by many cell lines, but some sensitive cells may show signs of toxicity.[7][11] 0.5% is a widely used final concentration.[7]
-
> 0.5% - 1%: Toxic effects have been reported for some cell lines.[11]
-
> 1%: Often leads to significant cytotoxicity.[11]
It is crucial to determine the optimal, non-toxic concentration of DMSO for your specific cell line and experimental conditions.
Troubleshooting Guide
Q5: My cells treated with the this compound/DMSO solution are showing lower viability than the untreated control. How can I determine if this is due to DMSO toxicity?
To determine if the observed cytotoxicity is from DMSO, you should include a "vehicle control" in your experiment. This control should consist of cells treated with the same final concentration of DMSO as your this compound-treated cells, but without the compound. If the vehicle control shows similar levels of toxicity to your experimental group, it is highly likely that DMSO is the cause.
Q6: I suspect DMSO is causing toxicity in my experiment. What are the immediate steps I can take to minimize its effects?
-
Lower the DMSO Concentration: This is the most effective way to reduce its toxicity. Aim for a final concentration of 0.1% or lower if possible.[12]
-
Reduce Exposure Time: Minimize the duration your cells are exposed to DMSO. If possible, replace the media with fresh, DMSO-free media after a sufficient incubation period for your compound to take effect.
-
Use a Different Solvent: If your compound is soluble in other, less toxic solvents like ethanol (B145695) or water, consider using those instead. However, you will need to perform a similar vehicle control for the new solvent.
-
Stepwise Dilution: When preparing your working solution, dilute the DMSO stock in a stepwise manner with your culture medium to avoid precipitation of the compound.[12]
Quantitative Data on DMSO Toxicity
The following table summarizes the effects of different DMSO concentrations on various cell types as reported in the literature.
| Cell Type | DMSO Concentration | Observed Effect | Citation |
| Hep G2 | 3% and 5% | Inhibition of cell growth | [6] |
| Various Mammalian Cells (MDA-MB-231, MCF-7, etc.) | 0.1% - 0.5% | No cytotoxic effect | [11] |
| Cultured Astrocytes | 1% | Decreased cell viability and mitochondrial damage | [9] |
| Cultured Astrocytes | 5% | Significant inhibition of cell viability and apoptosis | [9] |
| Human Fibroblast-like Synoviocytes (FLSs) | < 0.05% (24h exposure) | Considered safe | [10] |
| Human Fibroblast-like Synoviocytes (FLSs) | 0.5% (24h exposure) | ~25% cell death | [10] |
| Retinal Neuronal Cell Line | > 1% | Confirmed in vitro toxicity | [5] |
Experimental Protocols
Protocol: Determining the Optimal DMSO Concentration for Your Experiment
This protocol outlines the steps to determine the maximum tolerated DMSO concentration for your specific cell line and assay.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- DMSO (cell culture grade)
- 96-well plates
- Cell viability assay kit (e.g., MTT, XTT, or a live/dead staining kit)
- Microplate reader (if applicable)
2. Procedure:
- Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
- Prepare a serial dilution of DMSO in your complete cell culture medium. A common range to test is from 5% down to 0.01%. Also, include a "medium only" control (0% DMSO).
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO.
- Incubate the cells for the same duration as your planned experiment with this compound.
- After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
- Analyze the results to determine the highest concentration of DMSO that does not significantly affect cell viability compared to the 0% DMSO control. This will be your optimal DMSO concentration for subsequent experiments.
Visualizations
Caption: A general workflow for experiments involving this compound dissolved in DMSO.
Caption: A decision tree for troubleshooting potential DMSO toxicity in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. eubopen.org [eubopen.org]
- 4. The dangers of dimethyl sulfoxide | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 5. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. lifetein.com [lifetein.com]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background Signal with (S)-ZINC-3573
Welcome to the technical support center for troubleshooting experimental challenges with the Mas-related G protein-coupled receptor X2 (MRGPRX2) negative control compound, (S)-ZINC-3573. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of high background signal in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why am I seeing a high background signal?
This compound is the inactive enantiomer of (R)-ZINC-3573, a selective agonist for the MRGPRX2 receptor.[1][2][3][4] this compound is designed to be used as a negative control, showing negligible activity at MRGPRX2 at concentrations up to 100 µM.[1][3][4] If you are observing a high background signal in your experiments with this compound, it is likely due to factors other than its specific activity on MRGPRX2. Potential causes include non-specific binding, cellular autofluorescence, or issues with your experimental reagents and protocols.
Q2: At what concentration should I use this compound in my experiments?
As a negative control, this compound should be used at the same concentration as its active counterpart, (R)-ZINC-3573. The recommended concentration for cell-based assays is typically below 1 µM, which is the EC50 of the active (R)-enantiomer in calcium mobilization assays.[1][2]
Q3: What are the common assays where high background with this compound might be an issue?
High background signals are often encountered in fluorescence-based assays used to study MRGPRX2 activation, such as:
-
Calcium Flux Assays: Measuring intracellular calcium release upon receptor activation.
-
Mast Cell Degranulation Assays: Quantifying the release of cellular components like β-hexosaminidase.[1][5]
Troubleshooting Guides
High background signal can mask the true results of your experiment. The following tables provide a systematic approach to identifying and mitigating common causes of this issue.
Table 1: Troubleshooting High Background in Calcium Flux Assays
| Potential Cause | Recommended Solution |
| Autofluorescence of Cells or Media | Image an unstained sample to determine the baseline autofluorescence. If high, consider using a different cell line or phenol red-free media. |
| Non-specific Binding of Fluorescent Dye | Reduce the concentration of the calcium indicator dye. Ensure even loading and include a dye-only control. |
| Compound Precipitation | Visually inspect the compound solution for precipitates. If present, prepare a fresh stock solution. Ensure the final DMSO concentration is low (typically <0.5%). |
| Cell Health | Ensure cells are healthy and not overgrown. Perform a viability stain to check for dead or dying cells, which can contribute to background fluorescence. |
| Instrument Settings | Optimize the gain and exposure settings on your fluorescence plate reader or microscope to maximize the signal-to-noise ratio. |
Table 2: Troubleshooting High Background in Mast Cell Degranulation Assays
| Potential Cause | Recommended Solution |
| Spontaneous Degranulation | Handle cells gently to avoid mechanical stress. Ensure optimal cell culture conditions and density. |
| Non-specific Antibody Binding (if applicable) | If using an antibody-based detection method, ensure the primary and secondary antibodies are specific and used at the optimal dilution. Include a secondary antibody-only control. |
| Substrate Issues | Prepare the substrate solution fresh for each experiment. If the substrate solution shows color, it may be contaminated or degraded. |
| Insufficient Washing | Increase the number and duration of wash steps to remove any unbound reagents that may contribute to the background signal. |
| High Endogenous Enzyme Activity | Run a control with cells that have not been stimulated to determine the baseline level of enzyme release. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound as a negative control.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is adapted from studies on MRGPRX2 activation in HEK-T cells.[2]
-
Cell Culture: Plate HEK-T cells expressing MRGPRX2 in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in the assay buffer. A typical concentration range to test would be from 10 nM to 100 µM.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is indicative of intracellular calcium mobilization. Compare the response of cells treated with (R)-ZINC-3573 to those treated with this compound and a vehicle control.
Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase Release)
This protocol is based on degranulation assays performed on the LAD2 human mast cell line.[2]
-
Cell Culture: Culture LAD2 mast cells in the appropriate medium.
-
Cell Plating: Plate the LAD2 cells in a 96-well plate.
-
Compound Incubation: Add varying concentrations of (R)-ZINC-3573 and this compound to the cells and incubate at 37°C for 30 minutes. Include a positive control (e.g., a known secretagogue) and a vehicle control.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Enzyme Assay: In a separate plate, mix the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a suitable buffer.
-
Signal Measurement: Incubate the reaction and then stop it with a stop solution. Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a total lysis control.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. eubopen.org [eubopen.org]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-ZINC-3573 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (S)-ZINC-3573 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an experimental setting?
A1: this compound is the inactive enantiomer of (R)-ZINC-3573 and serves as a crucial negative control.[1][2] While (R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), this compound displays negligible activity at this receptor at concentrations up to 100 μM.[1][2] Its use in parallel with the active (R)-enantiomer allows researchers to distinguish specific receptor-mediated effects from non-specific or off-target activities.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), keep it in a dry, dark place at 0 - 4°C.[1][3] For long-term storage (months to years), it is recommended to store it at -20°C.[1][3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advised to use the stock solution within these timeframes to ensure its integrity.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and 1eq. HCl, with a solubility of up to 100 mM in both.[4] For in vivo experiments, a formulation in a mixture of DMSO, PEG300, Tween-80, and saline has been described.[2][5]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
-
Question: I am observing activity with this compound, which is supposed to be the inactive control. What could be the reason?
-
Answer:
-
Purity and Integrity: Verify the purity of your this compound lot using the Certificate of Analysis. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions to minimize freeze-thaw cycles.[6]
-
Concentration: Although this compound shows minimal activity, this is specified at concentrations below 100 μM.[2] Ensure your working concentration is within the recommended range for a negative control.
-
Contamination: Ensure that your this compound stock has not been cross-contaminated with the active (R)-enantiomer. Use separate pipette tips and tubes for each compound.
-
Issue 2: Difficulty in dissolving the compound.
-
Question: I am having trouble dissolving this compound for my experiment. What should I do?
-
Answer:
-
Solvent Choice: this compound is readily soluble in DMSO.[1][3] For aqueous buffers, it is soluble in 1eq. HCl.[4]
-
Dissolution Technique: To aid dissolution, especially for in vivo formulations, gentle heating and/or sonication can be applied.[2][7] When preparing complex formulations, add each solvent sequentially and ensure the compound is fully dissolved at each step before adding the next solvent.[2]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 307.40 g/mol | [1][3] |
| Chemical Formula | C18H21N5 | [1][3] |
| Purity | ≥98% | [1][3] |
| Appearance | Solid powder | [1][3] |
| CAS Number | 2095596-11-3 | [2] |
Table 2: Biological Activity of ZINC-3573 Enantiomers
| Compound | Target | Activity | EC50 | Reference |
| (R)-ZINC-3573 | MRGPRX2 | Agonist | 740 nM | [4][7][8] |
| This compound | MRGPRX2 | Inactive (Negative Control) | > 100 µM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.[1][2][3]
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol is adapted from studies on the active (R)-enantiomer and is intended for use with this compound as a negative control.
-
Cell Culture: Plate a human mast cell line (e.g., LAD2) in a 96-well plate at an appropriate density and allow them to adhere overnight.[4][8]
-
Dye Loading: Wash the cells with a suitable assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound and the positive control, (R)-ZINC-3573, in the assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates intracellular calcium release.[9]
-
Data Analysis: The change in fluorescence is calculated relative to the baseline. For this compound, no significant increase in fluorescence is expected at concentrations below 100 µM.
Mandatory Visualizations
A simplified workflow for a calcium mobilization assay using this compound as a negative control.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | MRGPR | CAS 2095596-11-3 | (R)-ZINC-3573 Negative Control | 美国InvivoChem [invivochem.cn]
- 6. eubopen.org [eubopen.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 9. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
avoiding experimental artifacts with (S)-ZINC-3573
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of (S)-ZINC-3573 to avoid experimental artifacts and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is the inactive enantiomer of (R)-ZINC-3573.[1] Its primary role in research is to serve as a negative control in experiments involving its active counterpart, (R)-ZINC-3573, which is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] By using this compound, researchers can differentiate between the specific effects mediated by MRGPRX2 activation and any non-specific or off-target effects.[2]
Q2: What is the expected activity of this compound?
This compound is expected to be biologically inactive at concentrations where (R)-ZINC-3573 shows potent agonistic activity. It displays no significant activity at MRGPRX2 at concentrations below 100 μM.[1] In contrast, (R)-ZINC-3573 has an EC50 of approximately 740 nM for MRGPRX2.[3][4]
Q3: How should I prepare and store this compound?
Proper preparation and storage are crucial for maintaining the integrity of this compound.
-
Solubility: this compound is soluble in DMSO (up to 100 mM) and in 1eq. HCl (up to 100 mM).[4]
-
Storage of Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to use the solution within these timeframes. Limiting freeze-thaw cycles is also advisable.[5]
-
Storage of Dry Powder: As a dry powder, it should be stored at +4°C.
Q4: What are the potential off-target effects of the active enantiomer, (R)-ZINC-3573?
(R)-ZINC-3573 has been shown to be highly selective for MRGPRX2. It has been tested against a large panel of over 315 other G protein-coupled receptors (GPCRs) and 97 kinases with minimal to no off-target activity observed at concentrations effective for MRGPRX2 activation.[6] The use of this compound as a negative control is essential to confirm that any observed effects in your system are indeed due to MRGPRX2 activation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected activity observed with this compound. | 1. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 2. Contamination: The this compound stock may be contaminated with the active (R)-enantiomer. 3. High Concentration: Using this compound at excessively high concentrations (>100 µM) might lead to non-specific effects.[1][2] 4. Assay Artifact: The observed effect might be an artifact of the assay system itself, unrelated to the compound. | 1. Prepare fresh stock solutions from a dry powder stored under recommended conditions.[1] 2. Verify the purity of the compound with the supplier's certificate of analysis. 3. Ensure that the concentration of this compound used as a negative control is equivalent to the effective concentration of (R)-ZINC-3573. 4. Run a vehicle-only control (e.g., DMSO) to assess baseline activity. |
| No effect observed with the active enantiomer, (R)-ZINC-3573. | 1. Cell Line/System: The experimental system may not express functional MRGPRX2. 2. Compound Inactivity: The compound may have degraded due to improper storage. 3. Assay Conditions: The assay may not be sensitive enough to detect MRGPRX2 activation. | 1. Confirm MRGPRX2 expression in your cell line or tissue using techniques like qPCR or western blotting. 2. Prepare fresh stock solutions of (R)-ZINC-3573. 3. Optimize assay parameters. Consider using a positive control for MRGPRX2 activation if available. |
| Inconsistent results between experiments. | 1. Solubility Issues: The compound may not be fully dissolved, leading to variability in the effective concentration. 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations in final concentrations. 3. Cell Passage Number: The expression of receptors like MRGPRX2 can vary with cell passage number. | 1. Ensure complete dissolution of the compound. Sonication can be used to aid dissolution.[1] For in vivo experiments, freshly prepared solutions are recommended.[1] 2. Use calibrated pipettes and proper pipetting techniques. 3. Maintain a consistent cell passage number for your experiments. |
Data Presentation
Table 1: Comparative Activity of this compound and (R)-ZINC-3573
| Compound | Target | EC50 | Primary Use |
| This compound | MRGPRX2 | > 100 µM[1][5] | Negative Control[2] |
| (R)-ZINC-3573 | MRGPRX2 | ~ 740 nM[3][4] | Selective Agonist[1][3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure to assess MRGPRX2 activation by measuring intracellular calcium mobilization.
-
Cell Culture: Plate HEK293 cells stably expressing MRGPRX2 in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of (R)-ZINC-3573 and this compound in the assay buffer. Include a vehicle-only control (e.g., DMSO).
-
Assay: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity for a defined period.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the dose-response curves for both (R)-ZINC-3573 and this compound to determine their respective EC50 values.
Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase release)
This protocol measures the release of β-hexosaminidase, a marker of mast cell degranulation.[7]
-
Cell Culture: Culture a human mast cell line (e.g., LAD2) in appropriate media.
-
Cell Seeding: Seed the mast cells in a 96-well plate.
-
Compound Treatment: Prepare dilutions of (R)-ZINC-3573 and this compound. Add the compounds to the cells and incubate for the desired time (e.g., 30 minutes). Include a positive control (e.g., ionomycin) and a vehicle control.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
β-hexosaminidase Assay: Transfer the supernatant to a new plate. Add a substrate solution for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Incubate until a color change is observed.
-
Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. Express the results as a percentage of the total β-hexosaminidase release (obtained by lysing the cells).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. eubopen.org [eubopen.org]
- 6. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MRGPRX2-Specific Effects: A Comparative Guide to Using (S)-ZINC-3573 as a Negative Control
For researchers, scientists, and drug development professionals, establishing the specificity of experimental findings is paramount. This guide provides a framework for validating the on-target effects of the Mas-related G protein-coupled receptor X2 (MRGPRX2) using its selective agonist, (R)-ZINC-3573, in conjunction with its inactive enantiomer, (S)-ZINC-3573, as a crucial negative control.
This compound is the stereoisomer of the potent and selective MRGPRX2 agonist (R)-ZINC-3573.[1][2] Due to its chiral nature, this compound exhibits negligible activity at the MRGPRX2 receptor at concentrations where the (R)-enantiomer is highly active, making it an ideal tool to differentiate receptor-mediated effects from non-specific cellular responses.[1][2] This guide objectively compares the performance of this compound with its active counterpart and other common MRGPRX2 modulators, providing supporting experimental data and detailed protocols to aid in the design and interpretation of robust validation studies.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist such as (R)-ZINC-3573 initiates a signaling cascade through the coupling of heterotrimeric G proteins, primarily Gq and Gi.[3] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in mast cell degranulation.[3][4] Concurrently, MRGPRX2 activation can also lead to the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G protein-independent signaling.[5]
Comparative Efficacy of MRGPRX2 Modulators
The following tables summarize the quantitative data on the potency and efficacy of this compound compared to (R)-ZINC-3573 and other commonly used MRGPRX2 agonists and antagonists across various functional assays.
Table 1: Agonist Activity at MRGPRX2
| Compound | Assay Type | Cell Line | EC50 | Reference(s) |
| This compound | Calcium Mobilization (FLIPR) | HEK-T | >100 µM | [6] |
| β-Arrestin Recruitment (Tango) | HEK-T | >100 µM | [6] | |
| Mast Cell Degranulation | LAD2 | No activity | [7] | |
| (R)-ZINC-3573 | Calcium Mobilization (FLIPR) | HEK-T | 1 µM | [6] |
| β-Arrestin Recruitment (Tango) | HEK-T | 740 nM | [6] | |
| Mast Cell Degranulation | LAD2 | Induces degranulation | [7] | |
| Substance P | Calcium Mobilization | RBL-MRGPRX2 | 3.07 µM | |
| Mast Cell Degranulation | LAD2 | 5.44 µM | ||
| PAMP-12 | Calcium Mobilization | RBL-MRGPRX2 | ~300 nM | [8] |
| Mast Cell Degranulation | RBL-MRGPRX2 | ~300 nM | [8] |
Table 2: Antagonist Activity at MRGPRX2
| Compound | Assay Type | Cell Line | IC50 / Ki | Reference(s) |
| C9 | Calcium Mobilization (vs. (R)-ZINC-3573) | HEK293 | Ki = 43 nM | [8][9] |
| Mast Cell Degranulation (vs. Substance P) | RBL-MRGPRX2 | ~300 nM | [8] | |
| C9-6 | Calcium Mobilization (vs. (R)-ZINC-3573) | HEK293 | Ki = 58 nM | [9] |
Experimental Workflows and Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are workflows and methodologies for key assays used to validate MRGPRX2-specific effects.
Experimental Workflow: Validating On-Target Effects
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK293-MRGPRX2, LAD2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds: this compound, (R)-ZINC-3573, other agonists/antagonists
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells with HBSS.
-
Prepare serial dilutions of the test compounds.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compounds and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cells (e.g., LAD2, primary human mast cells)
-
Tyrode's buffer
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer
-
Stop solution: Glycine buffer
-
Triton X-100
-
Test compounds
-
96-well plate
-
Spectrophotometer
Protocol:
-
Wash mast cells and resuspend in Tyrode's buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add the test compounds and incubate at 37°C for 30 minutes.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Lyse the remaining cell pellet with Triton X-100 to determine the total β-hexosaminidase content.
-
Add the pNAG substrate solution to both the supernatant and the cell lysate plates.
-
Incubate at 37°C for 1-2 hours.
-
Add the stop solution to each well.
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total content.[10][11][12]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MRGPRX2, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter assay).[13][14]
Materials:
-
CHO-K1 cells co-expressing MRGPRX2 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell culture medium
-
Test compounds
-
Detection reagents (substrate for the complemented enzyme)
-
96-well white, solid-bottom microplate
-
Luminometer
Protocol:
-
Plate the engineered cells in a 96-well plate and incubate.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence signal.
-
Analyze the data to determine the extent of β-arrestin recruitment.
By employing this compound as a negative control alongside its active enantiomer and other modulators in these well-defined experimental setups, researchers can confidently validate the specific involvement of MRGPRX2 in their observed cellular and physiological responses. This rigorous approach is crucial for advancing our understanding of MRGPRX2 biology and for the development of novel therapeutics targeting this receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling [mdpi.com]
- 4. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 9. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting degranulation via hexosaminidase assay [protocols.io]
- 11. abmgood.com [abmgood.com]
- 12. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 13. tandfonline.com [tandfonline.com]
- 14. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
Enantioselective Activity of ZINC-3573: A Comparative Guide for Researchers
A comprehensive analysis of (R)-ZINC-3573 and (S)-ZINC-3573 reveals stark differences in their biological activity, establishing them as a valuable active probe and negative control pair for studying the Mas-related G protein-coupled receptor X2 (MRGPRX2). Experimental data consistently demonstrate that the (R)-enantiomer is a potent and selective agonist of MRGPRX2, while the (S)-enantiomer is essentially inactive.
This guide provides a detailed comparison of the two enantiomers, complete with quantitative data, experimental protocols, and pathway diagrams to support researchers in drug development and related fields.
Comparative Biological Activity
(R)-ZINC-3573 has been identified as a selective agonist for MRGPRX2, a receptor implicated in mast cell degranulation, neurogenic inflammation, pain, and itch.[1][2] In contrast, this compound serves as an ideal negative control, exhibiting negligible activity at the MRGPRX2 receptor.[3][4][5] This stereoselective activity makes this enantiomeric pair a powerful tool for distinguishing specific MRGPRX2-mediated effects from off-target activities in pharmacological studies.[3]
Quantitative Comparison of In Vitro Activity
The differential activity of the (R) and (S) enantiomers of ZINC-3573 has been quantified in various cellular assays. The half-maximal effective concentration (EC₅₀) values from these studies clearly illustrate the potency of the (R)-enantiomer and the lack of activity of the (S)-enantiomer.
| Enantiomer | Assay Type | Target | EC₅₀ | Reference |
| (R)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | 740 nM | [1][2] |
| FLIPR (Calcium Release) | MRGPRX2 | 1 µM | [1] | |
| This compound | PRESTO-Tango | MRGPRX2 | > 100 µM | [1] |
| FLIPR (Calcium Release) | MRGPRX2 | > 100 µM | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the primary research published in Nature Chemical Biology.
PRESTO-Tango Assay for MRGPRX2 Activation
This assay measures G protein-coupled receptor (GPCR) activation by quantifying the recruitment of β-arrestin2.
Cell Culture and Transfection:
-
HTLA cells, which stably express a β-arrestin2-TEV fusion protein and a tTA-dependent luciferase reporter, are maintained in DMEM with 10% FBS, 2 μg/mL puromycin, and 100 μg/mL hygromycin B.
-
Cells are plated to 50% confluency and transfected with a codon-optimized MRGPRX2-Tango construct using the calcium phosphate method.
-
The following day, transfected cells are transferred to poly-L-lysine-coated, white, clear-bottom 384-well plates at a density of 20,000 cells per well.
Compound Treatment and Signal Detection:
-
Test compounds, (R)-ZINC-3573 and this compound, are added to the cells at various concentrations.
-
After an overnight incubation, the luciferase activity is measured, which is proportional to the extent of β-arrestin2 recruitment and, therefore, receptor activation.
FLIPR Assay for Intracellular Calcium Release
This assay measures the increase in intracellular calcium concentration following receptor activation in a human mast cell line (LAD2).
Cell Preparation:
-
LAD2 mast cells are maintained in appropriate culture conditions.
-
For the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
Compound Addition and Fluorescence Measurement:
-
The dye-loaded cells are plated in a microplate.
-
(R)-ZINC-3573 or this compound is added to the wells.
-
The plate is immediately placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of MRGPRX2 activation and the general workflow of the key experiments.
Caption: MRGPRX2 signaling cascade initiated by (R)-ZINC-3573.
Caption: Workflow for PRESTO-Tango and FLIPR assays.
Conclusion
The distinct pharmacological profiles of this compound and (R)-ZINC-3573 underscore the importance of stereochemistry in drug-receptor interactions. (R)-ZINC-3573 is a potent and selective agonist suitable for probing the function of MRGPRX2, while this compound provides a crucial, inactive control for rigorous experimental design. This enantiomeric pair represents a significant tool for advancing our understanding of MRGPRX2 biology and its role in various physiological and pathological processes.
References
- 1. Faculty Collaboration Database - In silico design of novel probes for the atypical opioid receptor MRGPRX2. Nat Chem Biol 2017 May;13(5):529-536 [fcd.mcw.edu]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 [escholarship.org]
- 3. [PDF] In silico design of novel probes for the atypical opioid receptor MRGPRX2 | Semantic Scholar [semanticscholar.org]
- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. event.fourwaves.com [event.fourwaves.com]
A Comparative Guide to (S)-ZINC-3573 and Other Negative Controls for the MRGPRX2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-ZINC-3573 and other molecules used as negative controls in the study of the Mas-related G protein-coupled receptor X2 (MRGPRX2). Understanding the distinct properties and appropriate applications of these controls is crucial for generating robust and reliable data in MRGPRX2-targeted research and drug development.
This compound is the inactive enantiomer of the potent MRGPRX2 agonist, (R)-ZINC-3573.[1][2] This stereochemical relationship makes it an exceptional negative control for elucidating agonist-specific effects. In contrast, other negative controls typically function as antagonists or inverse agonists, which actively block the receptor. This guide will delve into the performance of these different control types, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of MRGPRX2 Negative Controls
The ideal negative control for an agonist-induced effect is a molecule that is structurally as similar as possible to the agonist but lacks biological activity. This compound fits this description perfectly, serving as a direct counterpart to the selective MRGPRX2 agonist (R)-ZINC-3573.[1][2] Other compounds, such as C9 and PSB-172656, function by competitively binding to and blocking the receptor, thereby inhibiting agonist-induced activity.
| Compound | Type | Mechanism of Action | Reported Activity/Potency | Key Application |
| This compound | Inactive Enantiomer | Stereoisomer of the agonist (R)-ZINC-3573 that does not activate MRGPRX2. | Negligible activity at concentrations up to 100 µM in functional assays (e.g., PRESTO-Tango, FLIPR).[1][3] | Ideal negative control for experiments using (R)-ZINC-3573 to differentiate specific receptor-mediated effects from non-specific or off-target effects. |
| C9 | Inverse Agonist | Inhibits basal G protein activation and blocks agonist-induced signaling. | Inhibits (R)-ZINC-3573-induced calcium mobilization with a Ki of 43 nM.[4][5] | Useful for studying the basal activity of MRGPRX2 and for blocking receptor signaling in a variety of assays. |
| PSB-172656 | Antagonist | Competitively blocks the activation of MRGPRX2 by various agonists. | Subnanomolar potency in Ca2+ mobilization assays (Ki value of 0.142 nM). | A potent tool for in vitro and potentially in vivo studies to block MRGPRX2 function and investigate its physiological roles. |
| C7 | Inactive Analog | Structurally related to C9 but lacks inhibitory activity. | Used as a negative control for C9 to demonstrate the specificity of C9's inhibitory effects.[5] | Serves as a specific negative control for studies involving the C9 inverse agonist. |
Experimental Methodologies
Calcium Mobilization Assay (FLIPR Assay)
This assay measures the transient increase in intracellular calcium concentration upon GPCR activation.
-
Cell Culture: HEK293 cells stably expressing MRGPRX2 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics. Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit dye) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C.
-
Compound Preparation: Test compounds, including (R)-ZINC-3573 as the agonist, this compound as the negative control, and other antagonists, are prepared in the assay buffer at various concentrations in a separate compound plate.
-
Assay Execution: The cell plate and compound plate are placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument adds the compounds to the cells and simultaneously measures the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is recorded. For antagonists, cells are pre-incubated with the compound before the addition of the agonist. Data is typically normalized to the response of a positive control (agonist alone) and a negative control (buffer or inactive compound).
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells, a key event in the allergic and inflammatory response mediated by MRGPRX2.
-
Cell Culture: A human mast cell line, such as LAD2, is cultured in StemPro-34 medium supplemented with stem cell factor (SCF) and other necessary growth factors.
-
Cell Stimulation: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). They are then incubated with the test compounds (agonists, negative controls, antagonists) for a specified time (e.g., 30 minutes) at 37°C.
-
Supernatant Collection: The cells are centrifuged, and the supernatant, containing the released β-hexosaminidase, is collected.
-
Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), in a citrate buffer (pH 4.5).
-
Quantification: The reaction is stopped by adding a high pH buffer (e.g., glycine buffer, pH 10.7), and the absorbance of the product is measured at 405 nm. The percentage of degranulation is calculated relative to the total β-hexosaminidase content of lysed, unstimulated cells.
β-Arrestin Recruitment Assay (PRESTO-Tango)
This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
-
Cell Culture and Transfection: HTLA cells, which contain a β-arrestin2-TEV fusion protein and a tTA-dependent luciferase reporter, are transfected with an MRGPRX2-TANGO construct.
-
Cell Plating: Transfected cells are plated in 384-well white, clear-bottom plates.
-
Compound Incubation: Test compounds are added to the cells and incubated, typically overnight, to allow for reporter gene expression.
-
Luciferase Assay: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: An increase in luminescence indicates β-arrestin recruitment to the activated MRGPRX2.
Visualizing MRGPRX2 Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the MRGPRX2 signaling pathway and a typical experimental workflow for evaluating MRGPRX2 inhibitors.
Caption: MRGPRX2 signaling cascade upon agonist binding.
Caption: Workflow for evaluating potential MRGPRX2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. eubopen.org [eubopen.org]
- 4. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of (S)-ZINC-3573 in Validating Novel MRGPRX2 Ligand Selectivity
A comparative guide for researchers and drug development professionals on utilizing (S)-ZINC-3573 as a crucial negative control to ascertain the specific activity of new Mas-related G protein-coupled receptor X2 (MRGPRX2) ligands. This guide provides an objective comparison with alternative validation methods, supported by experimental data and detailed protocols.
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a significant target in drug discovery, implicated in a variety of physiological and pathological processes including pain, itch, and pseudo-allergic drug reactions.[1] As the development of novel MRGPRX2 ligands progresses, establishing their selectivity is paramount to ensure therapeutic efficacy and minimize off-target effects. This compound, the inactive enantiomer of the potent MRGPRX2 agonist (R)-ZINC-3573, serves as an indispensable tool for this purpose.[2][3] This guide details the use of this compound in confirming the selectivity of new MRGPRX2 ligands, compares this approach to other methods, and provides the necessary experimental frameworks for its implementation.
The (R)-/(S)-ZINC-3573 Enantiomer Pair: A Tale of Two Stereoisomers
(R)-ZINC-3573 is a selective agonist of MRGPRX2, activating the receptor at sub-micromolar concentrations and triggering downstream signaling cascades.[4][5] In stark contrast, its stereoisomer, this compound, exhibits negligible activity at MRGPRX2 at concentrations up to 100 μM.[2][6] This dramatic difference in potency makes them an ideal probe-pair for investigating MRGPRX2 biology.[2] By using these enantiomers in parallel, researchers can effectively differentiate between specific receptor-mediated effects and non-specific or off-target activities of new chemical entities.[3]
Comparative Analysis of Selectivity Confirmation Methods
The gold standard for confirming the selectivity of a new MRGPRX2 ligand is to demonstrate activity in the presence of the active compound and a lack of activity with a closely related, inactive compound. Here, this compound shines as a negative control.
| Method | Description | Advantages | Disadvantages |
| This compound as a Negative Control | The new ligand's activity is compared to that of (R)-ZINC-3573 (positive control) and this compound (negative control). | High structural similarity to the active agonist provides a stringent test for selectivity. Widely accepted and validated in the field. | Availability and cost of the compound. |
| Parental Cell Line Comparison | The activity of the new ligand is tested in cells expressing MRGPRX2 and compared to its activity in the parental cell line lacking the receptor. | Directly demonstrates receptor-dependent activity. | Potential for confounding factors if the parental and engineered cell lines have other physiological differences. |
| RNA Interference (siRNA) | MRGPRX2 expression is knocked down using siRNA. The ligand's activity is then assessed in the knockdown cells compared to control cells. | Provides a direct link between the receptor and the observed effect. | Incomplete knockdown can lead to ambiguous results. Off-target effects of siRNA are possible. |
| Receptor Antagonists | The new ligand's activity is tested in the presence and absence of a known selective MRGPRX2 antagonist. | Can confirm that the ligand acts at the same binding site as the antagonist. | The availability of highly selective and potent antagonists can be limited. Potential for different binding sites (orthosteric vs. allosteric). |
Quantitative Data Summary
The following table summarizes the potency of (R)-ZINC-3573 and the lack of activity of this compound in various functional assays. This data underscores the utility of this compound as a negative control.
| Compound | Assay | Cell Line | EC50 / IC50 | Reference |
| (R)-ZINC-3573 | PRESTO-Tango β-arrestin recruitment | HEK-T | 740 nM | [7] |
| FLIPR Calcium Mobilization | HEK-T | 1 µM | [7] | |
| β-hexosaminidase degranulation | LAD2 | ~1 µM | [4] | |
| This compound | PRESTO-Tango β-arrestin recruitment | HEK-T | > 100 µM | [7] |
| FLIPR Calcium Mobilization | HEK-T | > 100 µM | [7] | |
| β-hexosaminidase degranulation | LAD2 | No activity | [4] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound in selectivity studies, a clear understanding of the MRGPRX2 signaling pathway and the experimental workflows is essential.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist like (R)-ZINC-3573 initiates a cascade of intracellular events. The receptor primarily couples to Gαq and Gαi proteins.[8] Gαq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in mast cell degranulation.[8][9] The Gαi pathway can inhibit adenylyl cyclase, leading to decreased cAMP levels.[8] Additionally, MRGPRX2 activation can lead to the recruitment of β-arrestins, which are involved in receptor desensitization and internalization, as well as initiating their own signaling cascades.[8][10]
Experimental Workflow: Calcium Mobilization Assay
A calcium mobilization assay is a common method to assess MRGPRX2 activation. The workflow involves loading cells expressing MRGPRX2 with a calcium-sensitive dye and then measuring the change in fluorescence upon addition of a ligand.
Experimental Workflow: β-Arrestin Recruitment Assay
The recruitment of β-arrestin to the activated MRGPRX2 is another key signaling event that can be measured to assess ligand activity. Assays like the PathHunter® β-arrestin assay provide a quantitative readout of this interaction.
Detailed Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is adapted from methodologies described for MRGPRX2-expressing HEK-T and LAD2 cells.[4][11]
Materials:
-
MRGPRX2-expressing cells (e.g., HEK-T or CHO-K1 stable cell line)
-
Parental cell line (negative control)
-
Black, clear-bottom 384-well plates
-
Poly-L-lysine (for coating plates, if necessary)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive dye (e.g., Fluo-8 AM or FLIPR® Calcium 6 Assay Kit)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)
-
Test compounds, (R)-ZINC-3573, and this compound
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR®)
Procedure:
-
Cell Plating: Seed the MRGPRX2-expressing cells and parental cells into black, clear-bottom 384-well plates at an appropriate density (e.g., 20,000 cells/well) and incubate overnight at 37°C, 5% CO2.[4]
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1-2 hours at 37°C.[11]
-
Compound Preparation: Prepare serial dilutions of the test compounds, (R)-ZINC-3573, and this compound in the assay buffer at a concentration that is 3-5 times the final desired concentration.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the compound solutions to the wells.
-
Immediately begin measuring the fluorescence intensity over a period of 2-5 minutes.[4]
-
-
Data Analysis:
-
Determine the change in fluorescence for each well.
-
Plot the fluorescence change against the compound concentration to generate dose-response curves.
-
Calculate the EC50 values for the active compounds.
-
Confirm that the new ligand elicits a response in the MRGPRX2-expressing cells but not in the parental cells, and that this compound is inactive.
-
β-Arrestin Recruitment Assay Protocol
This protocol is based on the DiscoverX PathHunter® assay system.[12][13]
Materials:
-
PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay kit (or similar)
-
White, solid-bottom 384-well assay plates
-
Cell culture medium
-
Test compounds, (R)-ZINC-3573, and this compound
-
Chemiluminescent microplate reader
Procedure:
-
Cell Plating: Follow the manufacturer's instructions for thawing and plating the PathHunter® cells into the 384-well assay plates.
-
Compound Addition: Prepare serial dilutions of the test compounds, (R)-ZINC-3573, and this compound. Add the compounds to the wells containing the cells.
-
Incubation: Incubate the plate at 37°C for the time specified in the manufacturer's protocol (typically 60-90 minutes).
-
Detection: Add the detection reagents provided in the kit to each well and incubate at room temperature for approximately 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a microplate reader.
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
Calculate the EC50 values for the active compounds.
-
Verify that the new ligand demonstrates dose-dependent activity, while this compound shows no significant response.
-
Conclusion
The use of this compound as a negative control is a robust and highly specific method for confirming the selectivity of new MRGPRX2 ligands. Its structural similarity to the potent agonist (R)-ZINC-3573 provides a rigorous test that is difficult to achieve with other methods. By incorporating this compound into standard in vitro pharmacological assays such as calcium mobilization and β-arrestin recruitment, researchers can confidently establish the on-target activity of their novel compounds, a critical step in the development of safe and effective therapeutics targeting MRGPRX2.
References
- 1. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. eubopen.org [eubopen.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 12. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Illuminating Off-Target Effects: A Guide to Confirming MRGPRX2-Independent Pathways Using (S)-ZINC-3573
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is paramount. In the study of mast cell activation, the Mas-related G protein-coupled receptor X2 (MRGPRX2) is a key target implicated in a variety of physiological and pathological processes, including allergic and inflammatory responses.[1] Distinguishing between MRGPRX2-dependent and -independent pathways is crucial for therapeutic development. This guide provides a framework for utilizing (S)-ZINC-3573 as a critical tool to confirm MRGPRX2-independent signaling.
This compound is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of MRGPRX2.[2][3] Extensive screening has shown that this compound exhibits negligible activity at MRGPRX2 at concentrations up to 100 µM, rendering it an ideal negative control.[2][4] Its use in parallel with its active (R)-enantiomer allows for the clear delineation of on-target MRGPRX2 effects versus off-target or MRGPRX2-independent phenomena.[4] This guide will compare the use of this compound with its active counterpart and other mast cell activators to elucidate MRGPRX2-independent mechanisms.
Comparative Analysis of Mast Cell Activators
To confirm if a test compound activates mast cells independently of MRGPRX2, its effects should be compared with those of (R)-ZINC-3573 and this compound. The following table summarizes the expected outcomes from key mast cell activation assays.
| Compound | Target | Expected Outcome in Mast Cell Degranulation Assay (β-hexosaminidase release) | Expected Outcome in Calcium Mobilization Assay |
| (R)-ZINC-3573 | MRGPRX2 Agonist | Increased β-hexosaminidase release | Increased intracellular calcium |
| This compound | Inactive at MRGPRX2 | No significant β-hexosaminidase release | No significant change in intracellular calcium |
| Hypothetical MRGPRX2-Independent Agonist | e.g., FcεRI, other GPCRs | Increased β-hexosaminidase release | Increased intracellular calcium |
| Test Compound (MRGPRX2-Independent) | Unknown | Increased β-hexosaminidase release | Increased intracellular calcium |
Experimental Protocols
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.[5]
Materials:
-
Mast cell line (e.g., LAD2)
-
HEPES buffer
-
Test compound, (R)-ZINC-3573, this compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
0.1% Triton X-100
-
0.4 M Glycine solution
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Wash mast cells three times with HEPES buffer.
-
Resuspend cells in HEPES buffer and aliquot into a 96-well plate.
-
Add the test compound, (R)-ZINC-3573, or this compound to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Centrifuge the plate at 1500 rpm for 3 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new 96-well plate containing 100 µL of PNAG solution.
-
To determine total β-hexosaminidase release, lyse the remaining cells by adding 150 µL of 0.1% Triton X-100. Transfer 50 µL of the lysate to another PNAG plate.
-
Incubate the PNAG plates for 90 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.4 M Glycine solution.
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon compound stimulation.[6][7]
Materials:
-
Mast cell line (e.g., LAD2)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Balanced Salt Solution (BSS)
-
Test compound, (R)-ZINC-3573, this compound
-
Fluorometric imaging system or plate reader
Procedure:
-
Load mast cells with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in BSS.
-
Acquire a baseline fluorescence reading.
-
Add the test compound, (R)-ZINC-3573, or this compound and continue to record fluorescence over time.
-
Analyze the change in fluorescence to determine the extent of calcium mobilization.
Visualizing the Logic: Experimental Workflow and Pathway Determination
The following diagrams illustrate the experimental workflow and the logical process for confirming an MRGPRX2-independent pathway.
Figure 1. Experimental workflow for assessing mast cell activation.
Figure 2. Logic for determining MRGPRX2 pathway dependence.
Conclusion
The use of this compound as a negative control is an indispensable part of any study aiming to characterize the activity of a novel compound on mast cells. By comparing the effects of a test compound to both the active agonist (R)-ZINC-3573 and the inactive enantiomer this compound, researchers can confidently determine whether the observed mast cell activation is mediated by MRGPRX2 or an alternative, MRGPRX2-independent pathway. This rigorous approach is essential for advancing our understanding of mast cell biology and for the development of targeted therapeutics.
References
- 1. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. The β-hexosaminidase activity (release) assay [bio-protocol.org]
- 6. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays [jove.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating Anti-MRGPRX2 Antibody Specificity: Featuring (S)-ZINC-3573
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the specificity of antibodies targeting the Mas-related G-protein coupled receptor X2 (MRGPRX2). We highlight the utility of (S)-ZINC-3573 as a critical negative control and present alternative validation strategies, supported by detailed experimental protocols.
Introduction to MRGPRX2 and the Importance of Antibody Specificity
MRGPRX2 is a G-protein coupled receptor (GPCR) predominantly expressed on mast cells and sensory neurons.[1] It plays a significant role in host defense, inflammation, pain, and itch.[1] Furthermore, MRGPRX2 is implicated in non-IgE-mediated hypersensitivity reactions to a variety of drugs.[2] Given its emerging role as a therapeutic target, the availability of highly specific antibodies is crucial for accurate research and drug development. This guide outlines robust methodologies to ensure the antibodies employed recognize MRGPRX2 with high fidelity.
The Role of this compound in MRGPRX2 Research
This compound is the inactive enantiomer of (R)-ZINC-3573, a selective and potent agonist of MRGPRX2. While (R)-ZINC-3573 activates MRGPRX2, leading to downstream signaling events such as intracellular calcium release and mast cell degranulation, this compound exhibits negligible activity at the receptor at concentrations up to 100 µM.[3][4] This stereoisomeric pair provides an elegant internal control system for pharmacological studies, allowing researchers to distinguish between specific MRGPRX2-mediated effects and any non-specific actions of the chemical scaffold.[3][4][5]
Comparison of Antibody Validation Methods
Validating antibody specificity is paramount to ensure that the observed signal is a true representation of the target protein's presence and localization. Here, we compare the use of this compound against other standard validation techniques.
| Validation Method | Principle | Advantages | Limitations | Primary Applications |
| This compound as a Negative Control | Utilizes the inactive enantiomer to control for non-specific effects of the active agonist, (R)-ZINC-3573, on receptor internalization. A specific antibody will detect a decrease in surface MRGPRX2 only in the presence of the active agonist. | Provides a highly specific control for agonist-induced effects; helps to dissect the pharmacology of the receptor. | Indirectly validates antibody specificity by observing a functional outcome (receptor internalization); may not be suitable for all applications (e.g., Western blotting of denatured protein). | Flow Cytometry, Immunofluorescence |
| MRGPRX2-Transfected vs. Non-Transfected Cell Lines | Compares antibody staining in a cell line engineered to overexpress MRGPRX2 with the parental cell line that lacks the receptor. | Provides a clear positive and negative control; directly assesses the antibody's ability to recognize the target protein. | Relies on ectopic expression systems which may not fully recapitulate the native cellular environment. | Western Blot, Flow Cytometry, Immunofluorescence |
| shRNA/siRNA-mediated Knockdown | Compares antibody staining in cells where MRGPRX2 expression has been specifically reduced or silenced with control cells. | Directly demonstrates that the antibody signal is dependent on the presence of the target protein. | Knockdown may be incomplete, leading to residual signal; potential for off-target effects of the silencing machinery. | Western Blot, Flow Cytometry |
| Use of Multiple Antibodies | Utilizes two or more distinct antibodies that recognize different epitopes on the MRGPRX2 protein. Concordant staining patterns increase confidence in specificity. | Reduces the likelihood of off-target effects being common to both antibodies. | Requires the availability of multiple, well-characterized antibodies; does not definitively rule out cross-reactivity if both antibodies share it. | Immunohistochemistry, Immunofluorescence |
Experimental Protocols
I. Validating Antibody Specificity using this compound in Flow Cytometry
This protocol leverages agonist-induced receptor internalization to validate antibody specificity. A specific antibody should detect a decrease in cell surface MRGPRX2 following treatment with the agonist (R)-ZINC-3573, but not with the inactive enantiomer this compound.
Cell Lines:
-
Positive Control: LAD2 (human mast cell line endogenously expressing MRGPRX2) or RBL-2H3 cells stably transfected with human MRGPRX2 (RBL-MRGPRX2).
-
Negative Control: Naive RBL-2H3 cells (do not express MRGPRX2).
Reagents:
-
(R)-ZINC-3573
-
This compound
-
Anti-MRGPRX2 antibody (PE-conjugated recommended)
-
Isotype control antibody
-
FACS Buffer (PBS with 2% FCS and 0.02% sodium azide)
Protocol:
-
Culture LAD2 or RBL-MRGPRX2 cells to optimal density.
-
Prepare three sets of cell suspensions:
-
Unstimulated control
-
Stimulated with (R)-ZINC-3573 (e.g., 1 µM)
-
Stimulated with this compound (e.g., 1 µM)
-
-
Incubate cells with the compounds for 30 minutes at 37°C to induce internalization.
-
Wash the cells with cold FACS buffer.
-
Incubate the cells with the PE-conjugated anti-MRGPRX2 antibody or a corresponding isotype control for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Expected Results:
-
A significant decrease in the mean fluorescence intensity (MFI) of MRGPRX2 staining should be observed in cells treated with (R)-ZINC-3573 compared to unstimulated cells.
-
No significant change in MFI should be observed in cells treated with this compound compared to unstimulated cells.
-
The isotype control should show minimal staining in all conditions.
-
Naive RBL-2H3 cells should not show any significant staining with the anti-MRGPRX2 antibody.
II. Western Blotting for MRGPRX2 Detection
Cell Lines:
-
Positive Control: HEK293 cells transfected with an MRGPRX2 expression vector.
-
Negative Control: HEK293 cells transfected with an empty vector.
Protocol:
-
Lyse the transfected HEK293 cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MRGPRX2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Results:
-
A band of the appropriate molecular weight for MRGPRX2 should be detected in the lysate from MRGPRX2-transfected cells.
-
No corresponding band should be visible in the lysate from empty vector-transfected cells.
III. Immunofluorescence for MRGPRX2 Localization
Cell Lines:
-
Positive Control: RBL-MRGPRX2 cells.
-
Negative Control: Naive RBL-2H3 cells.
Protocol:
-
Grow cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if detecting intracellular protein).
-
Block with 10% normal goat serum in PBS for 1 hour.
-
Incubate with the primary anti-MRGPRX2 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides with a DAPI-containing mounting medium.
-
Image the cells using a fluorescence microscope.
Expected Results:
-
Specific staining (typically at the cell membrane) should be observed in RBL-MRGPRX2 cells.
-
Minimal to no staining should be observed in naive RBL-2H3 cells.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the MRGPRX2 signaling pathway and a typical experimental workflow for antibody validation.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 4. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biocompare.com [biocompare.com]
Demonstrating the Lack of Efficacy of (S)-ZINC-3573 as a Mas-related G Protein-Coupled Receptor X2 (MRGPRX2) Agonist
A Comparative Guide for Researchers
This guide provides a comparative analysis of (S)-ZINC-3573, its active enantiomer (R)-ZINC-3573, and the endogenous ligand Substance P, to objectively demonstrate the lack of efficacy of this compound as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). The data presented herein is based on established experimental protocols and serves to guide researchers in accurately interpreting the pharmacological activity of this compound.
This compound is the inactive enantiomer of (R)-ZINC-3573, a known selective agonist of MRGPRX2, a receptor implicated in neurogenic inflammation, pain, and itch.[1][2] While (R)-ZINC-3573 effectively activates MRGPRX2, leading to downstream signaling events such as intracellular calcium release and mast cell degranulation, this compound is designed to serve as a negative control, exhibiting negligible activity at the receptor.[3][4] This guide outlines the experimental framework to validate this lack of efficacy.
Experimental Design
To assess the agonistic activity of this compound, two key functional assays are employed: a calcium mobilization assay and a mast cell degranulation assay. These experiments are designed to quantify the cellular response following compound treatment, with (R)-ZINC-3573 serving as a positive control and a vehicle-treated group as a baseline.
I. Calcium Mobilization Assay
Objective: To measure the change in intracellular calcium concentration in MRGPRX2-expressing cells upon treatment with this compound, (R)-ZINC-3573, and Substance P.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing human MRGPRX2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Fluorescent Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.
-
Compound Preparation: this compound, (R)-ZINC-3573, and Substance P are prepared in a suitable vehicle (e.g., DMSO) and then diluted in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced effects.
-
Fluorescence Measurement: The 96-well plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is recorded for a short period.
-
Compound Addition and Data Acquisition: The compounds are automatically added to the wells, and the fluorescence intensity is monitored in real-time for a period of 3-5 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity over baseline is calculated. The half-maximal effective concentration (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
II. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To quantify the extent of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase following treatment with the test compounds.
Experimental Protocol:
-
Cell Culture: Laboratory of Allergic Diseases 2 (LAD2) human mast cells, which endogenously express MRGPRX2, are cultured in STEMPRO-34 serum-free medium supplemented with STEMPRO-34 nutrient supplement, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 ng/mL recombinant human stem cell factor.
-
Cell Plating: LAD2 cells are seeded into 96-well plates at a density of 40,000 cells per well.
-
Compound Incubation: Cells are washed with a buffered saline solution and then incubated with various concentrations of this compound, (R)-ZINC-3573, or Substance P for 30 minutes at 37°C. A positive control for maximal degranulation (e.g., a calcium ionophore like A23187) and a vehicle control are also included.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzyme Activity Measurement: The collected supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer. The reaction is stopped by adding a high pH buffer.
-
Absorbance Reading: The absorbance of the resulting product is measured at 405 nm using a microplate reader.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells). The concentration-response data is then plotted to determine the EC50 values.
Comparative Data Summary
The following table summarizes the expected quantitative data from the described experiments, highlighting the differential activity of the tested compounds.
| Compound | Calcium Mobilization (EC50) | Mast Cell Degranulation (EC50) |
| This compound | > 100 µM [1] | > 100 µM [4] |
| (R)-ZINC-3573 | ~0.74 µM[3] | ~1 µM[1] |
| Substance P | ~1 µM | ~1 µM |
| Vehicle Control | No Response | No Response |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MRGPRX2 signaling pathway and the general workflow of the efficacy experiments.
Caption: MRGPRX2 signaling pathway upon agonist binding.
Caption: General workflow for assessing compound efficacy.
Conclusion
The experimental data consistently demonstrates that this compound is devoid of agonistic activity at the MRGPRX2 receptor. Unlike its active enantiomer, (R)-ZINC-3573, and the endogenous agonist Substance P, this compound fails to elicit significant intracellular calcium mobilization or mast cell degranulation, even at high concentrations.[1][4] These findings validate the use of this compound as a reliable negative control in studies investigating MRGPRX2 pharmacology, allowing researchers to confidently attribute observed effects of (R)-ZINC-3573 to its specific interaction with the receptor. The clear disparity in efficacy between the two enantiomers underscores the stereospecificity of the MRGPRX2 binding pocket.
References
(S)-ZINC-3573: A Comparative Analysis of Cross-Reactivity on G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of (S)-ZINC-3573, the inactive enantiomer of the selective MRGPRX2 agonist (R)-ZINC-3573. The data presented herein demonstrates the high selectivity of this compound, reinforcing its utility as a negative control in studies targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Executive Summary
This compound is established as the inactive stereoisomer of (R)-ZINC-3573, a potent and selective agonist for MRGPRX2. Extensive screening has revealed that this compound exhibits negligible activity at MRGPRX2 at concentrations below 100 μM.[1] Furthermore, broad cross-reactivity screening against a panel of G-protein coupled receptors (GPCRs) has shown no significant off-target interactions, underscoring its specificity. This lack of cross-reactivity makes this compound an ideal negative control for in vitro and in vivo studies aimed at elucidating the specific biological functions of MRGPRX2 activation by its active counterpart, (R)-ZINC-3573.
Cross-Reactivity Data
The selectivity of this compound has been primarily evaluated using the PRESTO-Tango GPCRome screening platform, which assesses β-arrestin recruitment, a hallmark of GPCR activation. In these comprehensive screens, this compound was tested for activity against a large panel of human GPCRs.
| Compound | Target GPCR | Assay Platform | Concentration | Result | Reference |
| This compound | MRGPRX2 | PRESTO-Tango | < 100 µM | No significant activity | [1] |
| This compound | ~320 GPCRs | PRESTO-Tango | 10 µM | No significant off-target activity | [2] |
| (R)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | EC50 = 740 nM | Agonist | [3] |
| (R)-ZINC-3573 | ~315 GPCRs | PRESTO-Tango | 10 µM | No significant off-target activity in concentration-response studies | [2][3] |
Note: While initial screening of the active enantiomer, (R)-ZINC-3573, at a high concentration (10 µM) showed some potential hits, subsequent concentration-response studies confirmed its high selectivity for MRGPRX2.[2] Given that this compound is the inactive form, it is expected to have an even cleaner off-target profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-reactivity assessment of this compound.
PRESTO-Tango GPCRome Screen
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output) assay is a high-throughput method to screen compounds against a large number of GPCRs by measuring β-arrestin2 recruitment.
Principle: HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion gene, are utilized.[4][5] A GPCR of interest is fused to a C-terminal V2 vasopressin receptor tail containing a TEV protease cleavage site, followed by the tTA transcription factor.[6] Upon ligand-induced GPCR activation, β-arrestin2-TEV is recruited to the receptor, leading to the cleavage of the fusion protein and release of tTA.[5] The liberated tTA then translocates to the nucleus and drives the expression of a luciferase reporter gene, which is quantified as a measure of receptor activation.[5]
Protocol Outline:
-
Cell Seeding: HTLA cells are seeded into 384-well plates coated with poly-L-lysine.[7][8]
-
Transfection: Plasmids encoding the GPCR-tTA fusion constructs are transfected into the HTLA cells using calcium phosphate precipitation.[4][6]
-
Compound Addition: Following an overnight incubation, the cells are treated with the test compound (e.g., this compound) at the desired concentration.[4]
-
Incubation: The plates are incubated overnight at 37°C to allow for reporter gene expression.[4]
-
Luminescence Reading: The medium is removed, and a luciferase substrate (e.g., Bright-Glo) is added to each well. Luminescence is then measured using a plate reader.[4][7]
FLIPR Calcium Flux Assay
The Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay is a common method to assess GPCR activation, particularly for those that signal through the Gαq pathway, leading to an increase in intracellular calcium.
Principle: Cells expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9] Upon GPCR activation and subsequent Gαq-mediated signaling, phospholipase C (PLC) is activated, which in turn leads to the release of calcium from intracellular stores into the cytoplasm.[10] The binding of calcium to the fluorescent dye results in an increase in fluorescence intensity, which is measured in real-time by the FLIPR instrument.[11]
Protocol Outline:
-
Cell Plating: Cells expressing the target GPCR are plated in 96- or 384-well black-walled, clear-bottom microplates and incubated overnight.[9]
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). The cells are incubated for approximately 1 hour at 37°C.[9][12]
-
Compound Preparation: The test compounds are prepared in an appropriate assay buffer in a separate compound plate.
-
FLIPR Measurement: The cell plate and compound plate are placed in the FLIPR instrument. The instrument adds the compound to the cells and simultaneously measures the change in fluorescence intensity over time.[11]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: MRGPRX2 signaling upon activation by (R)-ZINC-3573.
Caption: Workflow for the PRESTO-Tango GPCR screening assay.
Caption: Workflow for the FLIPR calcium flux assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. 4.10. PRESTO-Tango GPCRome Screen [bio-protocol.org]
- 5. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 7. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 8. youtube.com [youtube.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
Safety Operating Guide
Navigating the Disposal of (S)-ZINC-3573: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of (S)-ZINC-3573, a compound utilized in scientific research.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The compound is classified as a skin irritant (GHS07), necessitating caution.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a fully buttoned lab coat.
-
Ventilation: Handle the compound, particularly in its powdered form, within a certified chemical fume hood to minimize inhalation risks.
-
Spill Management: In the event of a spill, isolate the area. For small spills, use an absorbent material to collect the substance, place it in a sealed container for disposal, and then decontaminate the area.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not published, the following table summarizes its relevant physical and safety properties.
| Property | Data | Reference |
| Molecular Formula | C₁₈H₂₁N₅ | Tocris Bioscience |
| Molecular Weight | 307.4 g/mol | Tocris Bioscience |
| Form | Powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO (5 mg/mL) | Sigma-Aldrich |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Hazard Statement | H315 (Causes skin irritation) | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, should be managed as chemical waste. The following protocol provides a general procedure that should be adapted to comply with institutional and local regulations.
Experimental Protocol for Disposal:
-
Waste Classification: Treat all this compound waste, including contaminated consumables, as chemical waste. Due to its nature as a synthetic organic molecule, it should not be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect pure this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste (DMSO Solutions): Collect solutions of this compound in DMSO in a separate, compatible, and clearly labeled hazardous waste container. DMSO can facilitate the absorption of other chemicals through the skin, so handle these solutions with extreme care. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," the solvent (if any, e.g., "in DMSO"), the concentration or amount, and the date of accumulation.
-
Storage of Waste: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.
-
Arranging for Disposal: Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Always follow their specific procedures for waste handover.
Visualization of Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and the relevant Safety Data Sheets (SDS) for all chemicals used. Always prioritize safety and compliance with local, state, and federal regulations.
Essential Safety and Logistics for Handling (S)-ZINC-3573
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of (S)-ZINC-3573, a compound often used as a negative control in biological research. The following procedural guidance is designed to build trust and provide value beyond the product itself, ensuring the safety of laboratory personnel and the integrity of experimental workflows.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant. The primary hazard statement associated with this compound is H315: Causes skin irritation. Therefore, appropriate personal protective equipment must be worn at all times to prevent skin contact.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Face Protection | Face shield (in addition to goggles) when handling large quantities or if there is a risk of splashing | To provide an additional layer of protection for the face. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Have a designated waste container for this compound contaminated materials readily accessible.
2. Handling the Compound:
-
When weighing the solid compound, use a chemical spatula or other appropriate tools to avoid direct contact.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound closed when not in use to prevent contamination and accidental spills.
3. In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Contaminated clothing should be removed and washed before reuse.
4. Decontamination:
-
After handling, decontaminate all work surfaces (benchtops, fume hood sash, etc.) with a suitable laboratory cleaner.
-
Wipe down any equipment that may have come into contact with the compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard in general trash or down the drain. |
| Contaminated Solid Waste (Gloves, pipette tips, wipes) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Empty Vials | Rinse the vial with a suitable solvent (e.g., the solvent used for dissolution). Dispose of the rinsate as chemical waste. The rinsed vial can then be disposed of as non-hazardous glass waste, in accordance with institutional policies. |
| Contaminated Solutions | Collect in a sealed, properly labeled hazardous waste container for chemical waste. |
Experimental Workflow and Safety Diagram
To visualize the handling and disposal process, the following diagram outlines the key steps and decision points.
Caption: Handling and Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
